4-(Chloromethyl)-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUAZHZDPGZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591697 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355013-79-5 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatility of 4-(Chloromethyl)-2-methoxypyridine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is primarily centered in the pharmaceutical industry, where the pyridine scaffold is a common motif in a vast array of therapeutic agents. The presence of a reactive chloromethyl group at the 4-position, combined with the electron-donating methoxy group at the 2-position, makes this compound a versatile intermediate for the construction of novel drug candidates, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth look at a key application of this compound, complete with experimental details and data.
Core Application: Synthesis of Pyrazole-Substituted Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted pyrazole compounds, which are a prominent class of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase active site.
A prime example of this application is the synthesis of 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile . This reaction involves the nucleophilic substitution of the chlorine atom in this compound by the pyrazole nitrogen of 5-amino-1H-pyrazole-4-carbonitrile.
Reaction Scheme
Figure 1: Synthesis of a pyrazole-substituted pyridine derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile.
| Parameter | Value |
| Starting Material 1 | This compound hydrochloride |
| Starting Material 2 | 5-Amino-1H-pyrazole-4-carbonitrile |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Product Yield | 61% |
| Molecular Formula of Product | C12H12N6O |
| Molecular Weight of Product | 268.27 g/mol |
Detailed Experimental Protocol
The following protocol is adapted from the experimental procedures found in patent literature for the synthesis of pyrazole derivatives as kinase inhibitors.
Materials:
-
This compound hydrochloride
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent) in N,N-dimethylformamide (DMF), add triethylamine (TEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude residue by trituration with a 1:1 mixture of ethyl acetate and hexanes to afford the desired product, 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile, as a solid.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis.
Conclusion
This compound is a valuable and reactive intermediate in medicinal chemistry. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, enabling the facile introduction of the 2-methoxypyridin-4-ylmethyl moiety into a target molecule. As demonstrated in the synthesis of pyrazole-based kinase inhibitors, this building block plays a critical role in the development of potential new therapeutic agents. The straightforward reaction conditions and good yields associated with its use make it an attractive component in the synthetic chemist's toolbox for drug discovery and development.
An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-methoxypyridine, a pyridine derivative of interest in organic synthesis and pharmaceutical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and outlines a general synthetic approach.
Chemical Structure and Nomenclature
This compound is a substituted pyridine ring with a chloromethyl group at the 4-position and a methoxy group at the 2-position.
IUPAC Name: this compound
Synonyms:
-
Pyridine, 4-(chloromethyl)-2-methoxy-[1]
-
2-methoxy-4-(chloromethyl)pyridine
-
2-methoxy-pyridin-4-yl-methylchloride[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for this specific compound, other properties are not readily found in publicly accessible databases. In such cases, data for structurally similar compounds may be used for estimation with caution.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [2] |
| CAS Number | 355013-79-5 | [1][3][4] |
| Boiling Point | 237.3 ± 25.0 °C at 760 mmHg | [3][5] |
| Density | 1.203±0.06 g/cm³ (Predicted) | |
| Melting Point | Not available | [2] |
| Flash Point | Not available | [2] |
| Purity | ≥95% |
Spectral Data
Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound is not widely available in public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.
Synthesis and Reactivity
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.
General Synthetic Approach
The following diagram illustrates a generalized synthetic pathway.
Note: This represents a generalized approach. Reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this specific substrate.
Experimental Protocols for Related Compounds
While a specific protocol for the target molecule is elusive, methods for the synthesis of structurally similar compounds, such as 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, a key intermediate for the proton pump inhibitor omeprazole, are well-documented. These often involve the chlorination of the corresponding hydroxymethylpyridine derivative using reagents like thionyl chloride or sulfuryl chloride in a suitable solvent like dichloromethane.
Applications in Drug Discovery and Development
Pyridine derivatives are a common scaffold in many pharmaceutical compounds. The presence of both a methoxy and a reactive chloromethyl group makes this compound a versatile building block for the synthesis of potential drug candidates. The chloromethyl group can be readily displaced by a variety of nucleophiles (e.g., thiols, amines, alcohols) to build more complex molecular architectures.
While direct involvement in a specific signaling pathway is not attributed to this intermediate, it is a precursor to molecules that may exhibit biological activity. For instance, similar chloromethyl pyridine derivatives are crucial in the synthesis of proton pump inhibitors, which act by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information is limited, but it should be treated as a potential irritant and handled with care.
Conclusion
References
An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-methoxypyridine, a crucial pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines potential synthetic pathways based on established methodologies for analogous structures, and discusses its significance as a versatile building block in medicinal chemistry.
Introduction
This compound, identified by the CAS Number 355013-79-5 , is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a chloromethyl and a methoxy group, makes it a reactive and valuable precursor for the synthesis of more complex molecules. The presence of the reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. This reactivity is of particular interest in the field of drug discovery and development, where pyridine scaffolds are prevalent in a wide array of therapeutic agents.
While specific, publicly available, detailed experimental protocols for the direct synthesis of this compound are not extensively documented, its structural similarity to key intermediates in the production of proton pump inhibitors, such as omeprazole and pantoprazole, provides a strong foundation for understanding its probable synthetic routes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 355013-79-5 | 193001-96-6 |
| Molecular Formula | C₇H₈ClNO | C₇H₉Cl₂NO |
| Molecular Weight | 157.60 g/mol | 194.06 g/mol |
| Appearance | Likely a liquid or low-melting solid | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |
Synthetic Methodologies
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound could start from a suitable pyridine precursor, such as 2-methoxy-4-methylpyridine. The synthesis would likely proceed through the following key steps:
-
Oxidation: The methyl group at the 4-position of the pyridine ring is oxidized to a hydroxymethyl group.
-
Chlorination: The resulting alcohol is then converted to the corresponding chloride.
This general approach is illustrated in the workflow diagram below.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocol for a Structurally Similar Compound: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride[1]
This protocol, for a related compound, illustrates the general principles that would be applicable to the synthesis of this compound.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Dichloromethane (DCM)
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetone
-
Ice bath
-
Three-necked flask and standard laboratory glassware
Procedure:
-
250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and 480ml of dichloromethane are added to a three-necked flask.
-
The mixture is stirred and cooled in an ice bath.
-
A solution of 225ml of sulfuryl chloride is added dropwise to the cooled mixture while maintaining stirring.
-
After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.
-
Following the reaction, the dichloromethane is removed under reduced pressure.
-
Acetone is added to the resulting concentrate and stirred until a paste forms.
-
The solid product is collected by filtration under reduced pressure, washed with acetone, and dried to yield 230g of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1]
Purity and Yield:
Applications in Drug Discovery and Development
Pyridine derivatives are integral components of many approved drugs due to their ability to form hydrogen bonds and engage in various biological interactions. The chloromethyl group in this compound serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
While specific drugs derived directly from this compound are not prominently documented, its structural motifs are found in pharmacologically active molecules. Its utility lies in its role as a key intermediate, allowing for the efficient construction of more complex drug candidates.
Signaling Pathways
Currently, there is no specific, publicly available research that directly implicates this compound in the modulation of any particular signaling pathway. Its role is primarily established as a synthetic intermediate rather than a biologically active molecule that interacts with specific cellular targets. Researchers utilizing this compound would typically be designing novel molecules with the intent to target specific enzymes, receptors, or other components of signaling cascades relevant to their therapeutic area of interest.
The general workflow for utilizing such an intermediate in a drug discovery context is depicted below.
Caption: General workflow for the use of an intermediate in drug discovery.
Safety and Handling
For safe handling of this compound and its hydrochloride salt, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While detailed, publicly accessible information on its direct biological activity and specific synthetic protocols is limited, its structural relationship to key intermediates of major drugs underscores its importance. The methodologies and data presented in this guide, drawn from analogous compounds, provide a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further research into the applications and biological effects of novel derivatives synthesized from this precursor is warranted.
References
In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for the handling of 4-(Chloromethyl)-2-methoxypyridine (CAS No. 355013-79-5). The following sections detail the known hazards, personal protective equipment, emergency procedures, and handling and storage protocols to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on available data, it is classified as an irritant to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.
| Property | Value | Source |
| CAS Number | 355013-79-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Boiling Point | 237.3 °C | [1] |
| Purity | ≥ 98% (HPLC) | [2] |
| Moisture | ≤ 0.5% | [2] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
-
Take off contaminated clothing and wash it before reuse.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials and foodstuff containers.
-
Protect containers against physical damage and check regularly for leaks.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered. |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator. |
Emergency Procedures
First Aid Measures
In case of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Spill Response
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill.
First Aid Response Pathway
The following diagram illustrates the decision-making process for administering first aid based on the route of exposure.
Caption: Decision pathway for first aid response.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Disclaimer
The information provided in this guide is intended for trained professionals and is based on the best available data at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.
References
- 1. This compound | 355013-79-5 | FPA01379 [biosynth.com]
- 2. 355013-79-5 | 4-Chloromethyl-2-methoxy-pyridine - Capot Chemical [capotchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 355013-79-5 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
4-(Chloromethyl)-2-methoxypyridine molecular weight and density
For researchers and professionals in the field of drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides key data on 4-(Chloromethyl)-2-methoxypyridine, a compound of interest in various research applications.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 157.6 g/mol | [1] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Density | Data not available |
Molecular Weight: The molecular weight of a compound is a critical parameter for converting between mass and moles, essential for accurate concentration calculations in experimental setups. The accepted molecular weight for this compound is 157.6 g/mol [1]. Another source provides a slightly more precise value of 157.5975 g/mol [2].
Density: As of the latest available information, the density of this compound has not been reported in the reviewed literature. This information may require experimental determination for applications where volume-to-mass conversions are critical.
Logical Relationship of Physicochemical Properties
The following diagram illustrates the foundational relationship between the molecular formula and the molecular weight of a chemical compound.
Caption: Derivation of Molecular Weight from Molecular Formula.
Due to the nature of this request, which focuses on specific physical data points, detailed experimental protocols and signaling pathway diagrams are not applicable. The provided information is based on publicly available chemical data.
References
An In-depth Technical Guide on the Solubility of 4-(Chloromethyl)-2-methoxypyridine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-2-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines theoretical solubility predictions based on structural analysis with detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClNO. Its structure, featuring a polar pyridine ring and a reactive chloromethyl group, makes it a versatile reagent in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various solvents is critical for reaction optimization, purification, and formulation.
The polarity of the pyridine ring, combined with the presence of a methoxy group, suggests potential for solubility in polar solvents.[1][2] Conversely, the chloromethyl group introduces some nonpolar character, indicating likely solubility in less polar organic solvents as well.[3][4][5]
Predicted Solubility in Common Laboratory Solvents
While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of similar chemical structures. The pyridine core allows for miscibility with a wide range of solvents, from water to nonpolar hydrocarbons, a property that is modified by its substituents.[1][6] The chloromethyl group, a haloalkane functionality, generally confers solubility in organic solvents.[7][8]
The following table summarizes the predicted solubility of this compound. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The pyridine nitrogen can hydrogen bond with water, but the overall molecule has significant nonpolar character from the aromatic ring and the chloromethyl group, limiting aqueous solubility. |
| Methanol | Soluble | The polarity of methanol is suitable for dissolving both the polar pyridine ring and the less polar chloromethyl group. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for a wide range of organic compounds with mixed polarity. | |
| Isopropanol | Soluble | Isopropanol's lower polarity compared to methanol and ethanol might slightly reduce solubility, but it is still expected to be a good solvent. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Acetonitrile | Soluble | Acetonitrile is a common solvent in organic synthesis and is expected to readily dissolve this compound. | |
| Dichloromethane (DCM) | Very Soluble | DCM is an excellent solvent for many organic compounds, including those with some polarity. Its use in the synthesis of related compounds suggests high solubility.[9] | |
| Chloroform | Very Soluble | Similar to DCM, chloroform is a good solvent for a broad range of organic molecules. | |
| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a suitable solvent for compounds of intermediate polarity. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene will facilitate the dissolution of the pyridine ring system. Its use in the synthesis of similar compounds supports this prediction.[10] |
| Hexane | Sparingly Soluble | As a nonpolar solvent, hexane may have limited capacity to dissolve the more polar aspects of the molecule, though some solubility is expected due to the chloromethyl group. The use of hexane for precipitation and washing of related compounds suggests low solubility.[11] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method is recommended. This protocol can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed sample vials
-
Oven or vacuum oven for drying
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe. Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed sample vial.
-
Solvent Evaporation: Place the sample vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Continue drying until a constant weight is achieved.
-
Calculation:
-
Record the final weight of the vial containing the dried solute.
-
Subtract the initial weight of the empty vial to determine the mass of the dissolved solute.
-
Calculate the solubility in g/L by dividing the mass of the solute by the volume of the aliquot taken.
-
Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Visualization of a Key Reaction
This compound is a valuable electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its utility in drug development.
The following diagram illustrates a general experimental workflow for a nucleophilic substitution reaction involving this compound.
This diagram outlines the key steps from reaction setup to product purification, providing a logical flow for researchers planning to use this versatile intermediate in their synthetic endeavors.
References
- 1. Pyridine [chemeurope.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 8. quora.com [quora.com]
- 9. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a reactive chloromethyl group and an electron-donating methoxy group on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key literature references for this compound, focusing on its synthesis, characterization, and potential applications in the discovery of novel therapeutic agents. The strategic placement of the functional groups allows for selective chemical transformations, enabling its incorporation into a variety of drug scaffolds.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| CAS Number | 355013-79-5 | |
| Appearance | Not specified in literature; likely a solid or oil | |
| Purity | >95% (as commercially available) |
Synthesis of this compound
A potential synthetic pathway is the radical chlorination of 2-methoxy-4-methylpyridine. This can be conceptualized in the following workflow:
Caption: Proposed workflow for the synthesis of this compound.
Analogous Experimental Protocol: Chlorination of a Substituted Pyridine
The following protocol is adapted from the synthesis of a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, and can be considered as a starting point for the development of a specific procedure for this compound.[5][6]
Materials:
-
2-Methoxy-4-methylpyridine (starting material)
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) (chlorinating agent)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or benzene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-methoxy-4-methylpyridine in an anhydrous solvent, add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If sulfuryl chloride is used, carefully quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Note: This is a generalized procedure and would require optimization for the specific substrate.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
A singlet for the methoxy group protons (-OCH₃) around 3.9-4.1 ppm.
-
A singlet for the chloromethyl group protons (-CH₂Cl) around 4.5-4.7 ppm.
-
Three signals in the aromatic region for the pyridine ring protons. The proton at position 5 would likely appear as a doublet, the proton at position 3 as a singlet or a small doublet, and the proton at position 6 as a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show seven distinct signals:
-
A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.
-
A signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.
-
Five signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the methoxy group (C2) appearing at a downfield shift (around 160-165 ppm).[9][10]
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 157 and an isotope peak at m/z 159 due to the presence of the chlorine-37 isotope.[11][12] A prominent fragment would likely be the loss of a chlorine atom, resulting in a peak at m/z 122. Another possible fragmentation pathway is the loss of the chloromethyl radical, leading to a peak at m/z 108.[11][12]
Caption: Plausible mass spectrometry fragmentation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.
-
C-O stretching of the methoxy group around 1250 cm⁻¹.
Applications in Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for benzene rings and their capacity to engage in hydrogen bonding and other key interactions with biological targets.[4] The chloro and methoxy groups, in particular, play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3]
The chloromethyl group in this compound serves as a versatile synthetic handle for introducing the pyridine scaffold into larger molecules through nucleophilic substitution reactions. This allows for the construction of a diverse library of compounds for screening in drug discovery programs.
While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in numerous biologically active compounds. For instance, related chloromethylpyridine derivatives are key intermediates in the synthesis of proton pump inhibitors like omeprazole.[5][6][14]
The general workflow for utilizing this compound in the synthesis of a potential drug candidate can be illustrated as follows:
Caption: General workflow for the use of this compound in API synthesis.
Conclusion
This compound is a valuable, albeit not extensively documented, building block for pharmaceutical research and development. Its synthesis can be approached through established chlorination methodologies, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of the reactive chloromethyl group and the modulating methoxy group makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in the discovery of new medicines.
References
- 1. drughunter.com [drughunter.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]
- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 7. Pyridine, 4-methyl- [webbook.nist.gov]
- 8. Pyridine, 2-methoxy- [webbook.nist.gov]
- 9. Previous spectra [qorganica.es]
- 10. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-2-methoxypyridine is a crucial heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and the development of robust analytical methods. This guide provides a comprehensive overview of the known physicochemical data, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and stability.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][3][4] |
| Monoisotopic Mass | 157.02943 Da | [2] |
| CAS Number | 355013-79-5 | [1][3] |
| Appearance | Not specified in provided results | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane.[5] Specific solubility data is not readily available. It is advisable to store it at 2-8°C under an inert atmosphere.[6] | |
| pKa | Data not available. For the parent compound, 4-methoxypyridine, the pKa is 6.58 at 25°C.[7] | |
| InChI | InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | [1][2] |
| InChIKey | SDOUAZHZDPGZHP-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=NC=CC(=C1)CCl | [2] |
Synthesis and Purification
The synthesis of chloromethylpyridine derivatives often involves the chlorination of the corresponding hydroxymethyl or methyl-N-oxide precursors. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of similar compounds.
General Synthetic Approach
A common method for the synthesis of chloromethylpyridines involves the reaction of the corresponding pyridine-N-oxide with a chlorinating agent. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine utilizes a POCl₃/CH₂Cl₂/Et₃N system.[8] Another approach involves the direct chlorination of a hydroxymethylpyridine with a reagent like thionyl chloride in a suitable solvent such as dichloromethane.[5]
A plausible synthetic route for this compound could start from 2-methoxy-4-methylpyridine. This starting material would first be oxidized to the corresponding N-oxide, followed by rearrangement and chlorination using a reagent like phosphorus oxychloride or thionyl chloride.
Purification
Purification of the crude product would typically involve standard laboratory techniques such as:
-
Extraction: To remove water-soluble byproducts and unreacted starting materials.
-
Chromatography: Column chromatography on silica gel is a common method for purifying pyridine derivatives. The choice of eluent would depend on the polarity of the product and impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Analytical Methods
The identity and purity of this compound can be confirmed using a variety of analytical techniques.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, would be used with a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase C18 column is often used for pyridine derivatives. The mobile phase would typically consist of a mixture of acetonitrile and water or a buffer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace analysis and confirmation of molecular weight, LC-MS/MS is a powerful technique. A sensitive LC-MS/MS method has been developed for a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, using a Hypersil BDS C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (79:21, v/v).[9][10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the methoxy group, the chloromethyl group, and the aromatic protons on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C stretch of the ether and the C-Cl stretch.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can offer information about its fragmentation pattern, further confirming its identity.
Reactivity and Stability
Reactivity
The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution. It can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds. The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ring nitrogen and the chloro- and methoxy- substituents will influence the regioselectivity of such reactions.
Stability and Storage
Like many chloromethylated aromatic compounds, this compound may be sensitive to moisture and elevated temperatures. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C) to prevent degradation.[6] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. This guide has summarized the key data and provided an overview of the experimental considerations for its synthesis, purification, and analysis. A thorough understanding of these characteristics is essential for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents. Further research to determine its precise melting and boiling points, as well as detailed solubility profiles, would be beneficial to the scientific community.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 4. This compound | 355013-79-5 [sigmaaldrich.com]
- 5. 2-METHOXY-3-CHLOROMETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 193001-96-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 8. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Historical Overview of 4-(Chloromethyl)-2-methoxypyridine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine is a pivotal heterocyclic building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate in the manufacture of proton pump inhibitors (PPIs) such as omeprazole and pantoprazole. The development of efficient and scalable synthetic routes to this compound has been a subject of considerable research and industrial interest. This technical guide provides a historical overview of the evolution of this compound synthesis, detailing the key methodologies, experimental protocols, and quantitative data.
Historical Development of Synthetic Routes
The synthesis of this compound is intrinsically linked to the development of anti-ulcer drugs. The earliest widely adopted methods emerged in the context of synthesizing the pyridine moiety of omeprazole and pantoprazole. Two primary historical pathways have been established: one commencing from the readily available starting material maltol, and a second involving the direct or indirect chlorination of a pre-functionalized pyridine ring.
The Maltol-Derived Pathway
One of the earliest and most commercially significant routes to intermediates for this compound originates from maltol (3-hydroxy-2-methyl-4-pyrone). This multi-step synthesis involves the transformation of the pyrone ring into the desired pyridine scaffold.
The general sequence of this pathway is as follows:
-
Methylation of maltol to afford 3-methoxy-2-methyl-4-pyranone.
-
Ammonolysis of the pyranone to form 3-methoxy-2-methyl-4(1H)-pyridone.
-
Chlorination of the pyridone to yield 4-chloro-3-methoxy-2-methylpyridine.
-
Oxidation to the corresponding N-oxide.
-
Rearrangement and Chlorination to furnish the final this compound derivative.
This pathway is illustrated in the following diagram:
This procedure is a representative example of the chlorination step in the maltol-derived pathway.
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (optional, can act as a catalyst)
-
Ice
-
Sodium hydroxide (NaOH) or other base for neutralization
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add an excess of phosphorus oxychloride.
-
Slowly add 3-methoxy-2-methyl-4(1H)-pyridone to the phosphorus oxychloride with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-chloro-3-methoxy-2-methylpyridine.
Pathway via Chlorination of 2-Methoxy-4-methylpyridine and its N-oxide
A more direct approach involves the side-chain chlorination of 2-methoxy-4-methylpyridine. This method often proceeds via the corresponding N-oxide to facilitate the chlorination of the methyl group at the 4-position.
The key steps in this pathway are:
-
N-Oxidation of 2-methoxy-4-methylpyridine to 2-methoxy-4-methylpyridine-N-oxide.
-
Rearrangement and Chlorination of the N-oxide to introduce the chloromethyl group.
A schematic of this workflow is presented below:
This protocol for a structurally similar compound illustrates the principle of chlorination of a hydroxymethylpyridine precursor, which is often formed in situ from the rearrangement of the N-oxide.[1]
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Dichloromethane (CH₂Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetone
Procedure:
-
Dissolve 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 ml of dichloromethane in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 225 ml of sulfuryl chloride dropwise to the reaction mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add acetone to the residue and stir until a paste is formed.
-
Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the synthesis of this compound and its precursors, as reported in various patents and publications.
Table 1: Ammonolysis of 3-Methoxy-2-methyl-4-pyranone
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxy-2-methyl-4-pyranone | Concentrated Ammonia | Water | 40 | 3 | ~76 | [2] |
| 3-Methoxy-2-methyl-4-pyranone | Concentrated Ammonia | Water | 45 | 6 | ~84 | [2] |
Table 2: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxy-2-methyl-4(1H)-pyridone | POCl₃ | Neat | Reflux (105-110) | 8-12 | >75 (overall) | |
| 3-Methoxy-2-methyl-4-pyranone | POCl₃ | Neat | 70-80 | 8 | 95.3 | [3] |
| 3-Methoxy-2-methyl-4-pyranone | POCl₃ | Neat | 70-80 | 10 | 103.2 (crude) | [3] |
Table 3: N-Oxidation of 4-Chloro-3-methoxy-2-methylpyridine
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-3-methoxy-2-picoline | 35% H₂O₂ | Phosphotungstic acid | Water | 83 | 5 | Not specified | [4] |
| 4-Chloro-3-methoxy-2-methylpyridine | 35% H₂O₂ | Phosphotungstic acid | Water | 85 | 5 | Not specified | [4] |
| 4-Chloro-3-methoxy-2-picoline | 35% H₂O₂ | Phosphotungstic acid | Water | 88 | 5 | 93.05 | [5] |
Logical Relationships in Synthesis Strategy
The choice of synthetic route is often dictated by the availability of starting materials, cost, scalability, and environmental considerations. The logical flow for selecting a synthetic pathway can be visualized as follows:
Conclusion
The synthesis of this compound has evolved significantly, driven by the demand for proton pump inhibitors. The early routes, often starting from maltol, provided a reliable, albeit lengthy, pathway. Subsequent developments have focused on more direct chlorination methods, often utilizing N-oxide chemistry to achieve the desired regioselectivity. The choice between these historical routes in a modern context depends on a variety of factors, including the cost and availability of starting materials, desired scale of production, and environmental and safety considerations. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine hydrochloride is a valuable and versatile reagent in synthetic organic chemistry, primarily utilized for the introduction of a (2-methoxy-pyridin-4-yl)methyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This document provides detailed application notes and standardized protocols for performing N-alkylation reactions using this reagent, focusing on reaction conditions, substrate scope, and potential challenges such as regioselectivity.
Application Notes
Reaction Mechanism and Principle
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., an amine, amide, or a nitrogen-containing heterocycle) acts as the nucleophile, attacking the electrophilic methylene carbon of the chloromethyl group and displacing the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the nitrogen nucleophile, thereby increasing its nucleophilicity and driving the reaction forward.
// Logical flow Nuc -> Base [label="Deprotonation"]; Base -> SN2 [label="Activates\nNucleophile"]; AlkylHalide -> SN2; SN2 -> TransitionState [label="Forms"]; TransitionState -> Product [label="Resolves to"]; TransitionState -> Salt [label="Byproduct"];
// Style Edges edge [color="#5F6368"]; }
Caption: SN2 mechanism for N-alkylation.
Key Experimental Considerations
-
Substrate Scope : This reagent is effective for the N-alkylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, amides, sulfonamides, and various N-heterocycles such as imidazoles, pyrazoles, and triazoles.
-
Choice of Base : The selection of a suitable base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used for their moderate reactivity and ease of removal.[1] For less reactive nucleophiles or to improve reaction rates, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be employed.[2] The base should be strong enough to deprotonate the N-H bond but not so strong as to cause unwanted side reactions.
-
Solvent Selection : Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile. Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices.[1][2]
-
Temperature Control : Most N-alkylation reactions with this reagent can be performed at room temperature.[1] However, for sterically hindered substrates or less reactive nucleophiles, moderate heating (40-80 °C) may be necessary to achieve a reasonable reaction rate.
-
Regioselectivity : For substrates with multiple potential nucleophilic nitrogen atoms, such as imidazoles or purine analogs, the formation of regioisomers is a common challenge.[3][4] The reaction may yield a mixture of products, with the alkylation occurring at different nitrogen atoms. The ratio of these isomers can be influenced by the solvent, base, and reaction temperature. Characterization techniques like 2D-NOESY NMR are often required to unambiguously assign the structure of the resulting isomers.[1]
-
Competition with O-alkylation : For substrates containing both N-H and O-H groups (e.g., 2-pyridones), competition between N- and O-alkylation can occur.[5] The selectivity is highly dependent on the reaction conditions. Harder bases and polar aprotic solvents tend to favor N-alkylation.
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is suitable for the N-alkylation of a wide range of heterocyclic amines and is based on commonly cited methodologies.[1]
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
This compound hydrochloride (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.
-
Add this compound hydrochloride (1.1 - 1.2 eq) portion-wise to the stirred suspension.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Alternatively, purification can sometimes be achieved by recrystallization or washing the crude solid with a suitable solvent mixture, such as acetone/petroleum ether.[6]
// Define nodes with specific colors prep [label="1. Preparation\n- Add Substrate, K2CO3, DMF\n- Stir 30 min", fillcolor="#4285F4"]; reaction [label="2. Reaction\n- Add 4-(ClMe)-2-MeO-Py\n- Stir at RT overnight", fillcolor="#EA4335"]; workup [label="3. Work-up\n- Quench with Water\n- Extract with EtOAc\n- Wash & Dry", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="4. Purification\n- Concentrate crude product\n- Column Chromatography or\n Recrystallization", fillcolor="#34A853"];
// Define the workflow sequence prep -> reaction [label="Initiate\nReaction"]; reaction -> workup [label="After\nCompletion"]; workup -> purify [label="Isolate\nCrude"]; }
Caption: General workflow for N-alkylation.
Protocol 2: N-Alkylation using a Stronger Base (NaH)
This protocol is recommended for less nucleophilic substrates, such as amides or certain electron-deficient heterocycles.
Materials:
-
Nitrogen-containing substrate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound hydrochloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound hydrochloride (1.1 eq) in a minimum amount of anhydrous THF/DMF dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various nitrogen nucleophiles with this compound. Yields are representative and will vary based on the specific substrate.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| Imidazole | K₂CO₃ | DMF | 25 | 12-18 | 70-95 | Potential for regioisomer formation (N1 vs. N3 alkylation).[1] |
| Secondary Amine | K₂CO₃ | MeCN | 25 - 50 | 6-12 | 85-98 | Generally high yielding and clean reactions. |
| Aniline | Cs₂CO₃ | DMF | 50 | 12-24 | 60-85 | May require gentle heating for electron-deficient anilines. |
| Amide/Lactam | NaH | THF/DMF | 0 to 25 | 4-12 | 50-80 | Stronger base required; potential for O-alkylation as a side product. |
| Sulfonamide | t-BuOK | THF | 25 | 8-16 | 75-90 | Strong base ensures complete deprotonation. |
| 2-Pyridone | K₂CO₃ | DMF | 60 | 18 | Variable | High potential for competing O-alkylation.[5] |
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(Chloromethyl)-2-methoxypyridine as an Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-(chloromethyl)-2-methoxypyridine and structurally similar compounds as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly documented synthesis routes for commercial drugs starting specifically from this compound are not prevalent, the reactivity of its chloromethyl group makes it a valuable building block. The application of closely related isomers in the synthesis of blockbuster drugs like proton pump inhibitors and targeted cancer therapies highlights the importance of this class of intermediates.
This document will focus on the synthesis of Sonidegib, a Hedgehog signaling pathway inhibitor, as a representative example of the application of functionalized chloromethylpyridines in modern drug discovery.
Introduction to Chloromethyl-Methoxypyridine Intermediates
Chloromethyl-methoxypyridine derivatives are versatile reagents in organic synthesis, primarily utilized for the introduction of a methoxypyridine moiety into a target molecule. The reactive chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is crucial in the construction of the complex molecular architectures of many modern pharmaceuticals.
A prominent example of the utility of this class of compounds is the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a key intermediate in the production of Omeprazole.[1][2] Similarly, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride serves as an important precursor for Pantoprazole.[3]
Application in the Synthesis of Sonidegib
Sonidegib (Odomzo®) is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of locally advanced basal cell carcinoma.[4][5] The synthesis of Sonidegib involves the coupling of a substituted pyridine fragment with a biphenyl carboxamide portion. While various synthetic routes to Sonidegib have been published, many employ a chloropyridine derivative that undergoes nucleophilic substitution. A representative synthesis illustrates how a chloromethylpyridine-like precursor can be utilized.
Representative Synthetic Step
A crucial step in the synthesis of Sonidegib and related compounds involves the reaction of a chloropyridine derivative with a nucleophile to form a key intermediate. The following protocol is a representative example of such a transformation.
Reaction Scheme:
Table 1: Quantitative Data for a Representative Nucleophilic Aromatic Substitution in Sonidegib Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | 2-chloro-5-nitropyridine | [1] |
| Starting Material 2 | cis-2,6-dimethylmorpholine | [1] |
| Product | 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine | [1] |
| Solvent | Not specified in snippet | |
| Base | Potassium carbonate | [6] |
| Yield | Not specified in snippet |
Experimental Protocols
The following is a generalized protocol for the nucleophilic aromatic substitution reaction, a key step in the synthesis of many pyridine-containing drugs, including the pathway to Sonidegib.
Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize a pyridine-amine conjugate as a key intermediate for a multi-step drug synthesis.
Materials:
-
Substituted chloropyridine (e.g., 2-chloro-5-nitropyridine)
-
Amine nucleophile (e.g., cis-2,6-dimethylmorpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted chloropyridine (1.0 equivalent) and the anhydrous polar aprotic solvent.
-
Add the amine nucleophile (1.1 to 1.5 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2.0 to 3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyridine-amine conjugate.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Sonidegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, including basal cell carcinoma.[1][5] The key target of Sonidegib within this pathway is the Smoothened (SMO) receptor, a transmembrane protein.[4][5]
In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors, which promote cell proliferation and survival.[5] Sonidegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade, even in the presence of activating mutations.[4][5]
Diagrams
Caption: Hedgehog Signaling Pathway and Inhibition by Sonidegib.
Caption: General Experimental Workflow for Intermediate Synthesis.
Conclusion
This compound and its isomers are valuable intermediates in pharmaceutical synthesis. Their utility is demonstrated in the construction of complex molecules such as the anti-cancer agent Sonidegib. The protocols and pathways described herein provide a framework for researchers in drug discovery and development to utilize this important class of building blocks. Further research into novel applications of these intermediates is likely to yield new therapeutic agents.
References
- 1. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. US5962458A - Substituted quinazolines - Google Patents [patents.google.com]
- 4. WO2015092720A1 - Metabolites of sonidegib (lde225) - Google Patents [patents.google.com]
- 5. Pyridazinyl derivatives as smo inhibitors - Patent US-8481542-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EA022494B1 - Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of omeprazole, a widely used proton pump inhibitor. The following application notes and protocols focus on a common synthetic route utilizing 4-(chloromethyl)-2-methoxypyridine derivatives.
Introduction
Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. A prevalent and effective method involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure. This document details the experimental procedures for the key steps in this synthesis, providing quantitative data and visual workflows to aid in laboratory replication.
Overall Synthesis Workflow
The synthesis of omeprazole from its key precursors can be visualized as a two-step process. First, a nucleophilic substitution reaction is carried out between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form the thioether intermediate, often referred to as pyrmetazole. This intermediate is then selectively oxidized to the sulfoxide, yielding omeprazole.
Caption: Overall workflow for the synthesis of omeprazole.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole.
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
This procedure details the coupling reaction to form the thioether intermediate.[1]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.
Expected Yield: Approximately 96%.[1]
Protocol 2: Synthesis of Omeprazole (Oxidation of the Sulfide Intermediate)
This protocol describes the oxidation of the sulfide intermediate to the final omeprazole product.
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane.
-
Cool the solution to a low temperature (typically between -10°C and 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture. The amount of m-CPBA should be carefully controlled to be approximately one molar equivalent to avoid over-oxidation to the sulfone byproduct.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.
-
The organic layer is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude omeprazole.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.
Data Presentation
The following tables summarize the quantitative data for the synthesis of omeprazole and its key intermediate.
Table 1: Reactant and Product Data for the Synthesis of the Sulfide Intermediate
| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 17.8 | 0.10 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 222.11 | 20 | 0.09 |
| Sodium Hydroxide | 40.00 | 5 | 0.13 |
| Sulfide Intermediate (Expected) | 329.42 | ~28.8 | ~0.087 |
Table 2: Reaction Conditions
| Parameter | Value |
| Thioether Formation | |
| Solvent | Ethanol, Water |
| Base | Sodium Hydroxide |
| Temperature | 70-90°C (dissolution), <10°C to 30°C (reaction) |
| Reaction Time | 4 hours (incubation), 12 hours (stirring) |
| Oxidation | |
| Solvent | Dichloromethane |
| Oxidizing Agent | m-CPBA |
| Temperature | -10°C to 0°C |
Logical Relationships in Synthesis
The synthesis of omeprazole is governed by a series of logical chemical transformations. The initial step is a classic nucleophilic substitution where the thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ by a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. The final step is a selective oxidation, a critical transformation that must be carefully controlled to prevent the formation of the corresponding sulfone, an undesired byproduct.
Caption: Logical flow of the omeprazole synthesis.
References
Application Notes and Protocols for Williamson Ether Synthesis with 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers, utilizing 4-(chloromethyl)-2-methoxypyridine as the electrophilic precursor. This procedure is particularly relevant for the synthesis of novel pyridine-containing ethers, which are common structural motifs in pharmaceuticals and agrochemicals.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide, leading to the formation of an ether and a salt byproduct. The choice of a primary halide, such as this compound, is crucial to favor the SN2 pathway and minimize competing elimination reactions.[2][3][4] A variety of alcohols can be deprotonated to form the requisite alkoxide nucleophile, making this a highly adaptable method for generating diverse ether structures. Common bases for this deprotonation include sodium hydride (NaH), potassium hydroxide (KOH), and various carbonate bases.[1][4] The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the alkoxide.[1][3]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of an ether from an alcohol and this compound. The specific quantities and reaction parameters may require optimization depending on the chosen alcohol.
Materials:
-
Alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
In a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Alternatively, for less reactive alcohols or milder conditions, potassium carbonate (2-3 eq) can be used as the base.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases (if using NaH).
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add a solution of this compound (1.0-1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization:
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| 1H NMR | Appearance of a new singlet corresponding to the methylene protons (-O-CH2-pyridine) typically in the range of 4.5-5.5 ppm. Signals corresponding to the pyridine ring and the R-group of the alcohol will also be present. |
| 13C NMR | Appearance of a new signal for the methylene carbon (-O-C H2-pyridine). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the desired ether product. |
| Infrared (IR) Spectroscopy | Presence of a C-O-C stretching band, typically in the region of 1050-1150 cm-1. |
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Typical Range/Value |
| Temperature | 50 - 100 °C[1] |
| Reaction Time | 1 - 8 hours[1] |
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF)[1][3] |
| Base | NaH, KOH, K2CO3[1][4] |
| Yield | Dependent on substrate, typically moderate to high |
Visualizations
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: The SN2 mechanism of the Williamson ether synthesis.
References
Application of 4-(Chloromethyl)-2-methoxypyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its pyridine ring, substituted with a reactive chloromethyl group and an electron-donating methoxy group, makes it a versatile building block in the development of novel agrochemicals. The presence of the chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of the 2-methoxypyridin-4-ylmethyl moiety into a larger molecular scaffold. This structural motif is found in a number of compounds with fungicidal and herbicidal properties.
This document provides detailed application notes, generalized experimental protocols, and conceptual diagrams to guide researchers in utilizing this compound for the development of new agrochemical candidates.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development is as a precursor for the synthesis of more complex molecules, typically through the reaction of its chloromethyl group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the facile construction of ether and amine linkages, which are common in agrochemically active compounds.
Key reaction pathways include:
-
Williamson Ether Synthesis: Reaction with phenols or alkoxides to form pyridine ether derivatives. Many commercial herbicides and fungicides feature a pyridine ether linkage.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyridines. This is a key step in the synthesis of certain classes of fungicides and herbicides.
The 2-methoxy group on the pyridine ring can influence the electronic properties of the molecule and may contribute to the overall biological activity and selectivity of the final product.
Data Presentation: Representative Agrochemical Scaffolds
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched compounds. The following table illustrates the types of agrochemical scaffolds that can be generated from this intermediate, along with representative, albeit generalized, data that might be expected from such syntheses.
| Intermediate | Reactant (Nucleophile) | Product Class | General Structure | Expected Yield Range (%) | Potential Biological Activity |
| This compound | Substituted Phenol | Pyridine Ether | 70-95 | Herbicide, Fungicide | |
| This compound | Substituted Aniline | Picolinamide Precursor | 65-90 | Fungicide, Herbicide | |
| This compound | Heterocyclic Amine | Heterocyclic Methylamine | 60-85 | Fungicide, Insecticide |
Note: The yield ranges are estimates based on similar reactions reported for analogous compounds and will vary depending on the specific reactants and reaction conditions.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on the specific properties of their chosen nucleophiles.
Protocol 1: General Procedure for the Synthesis of Pyridine Ether Derivatives via Williamson Ether Synthesis
Objective: To synthesize a pyridine ether derivative by reacting this compound with a phenolic compound.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-fluorophenol, 2,6-dimethylphenol)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Rotary evaporator
Procedure:
-
To a solution of the substituted phenol (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of phenol) in a round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide in situ.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridine ether derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for the Synthesis of Substituted Aminomethylpyridines via N-Alkylation
Objective: To synthesize a substituted aminomethylpyridine by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 4-(trifluoromethyl)aniline, morpholine)
-
A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus (magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in the chosen anhydrous solvent (e.g., ACN, 15 mL per mmol of amine).
-
Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Upon completion (typically 6-24 hours), remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted aminomethylpyridine.
-
Confirm the structure of the product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis of pyridine ether agrochemicals.
Caption: Relationship between the intermediate and potential agrochemicals.
Application Notes and Protocols for 4-(Chloromethyl)-2-methoxypyridine as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[2]
This document provides detailed application notes and protocols for the use of 4-(chloromethyl)-2-methoxypyridine as a reagent to introduce the 2-methoxy-4-picolyl (MOMP) protecting group for various functional groups, including hydroxyls, phenols, thiols, and carboxylic acids. The MOMP group offers unique characteristics due to the presence of the pyridine ring and the methoxy substituent, influencing its stability and deprotection conditions.
Protection of Functional Groups with this compound
The introduction of the 2-methoxy-4-picolyl (MOMP) group is typically achieved by a nucleophilic substitution reaction where the alcohol, phenol, thiol, or carboxylate acts as the nucleophile, displacing the chloride from this compound. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
General Protection Workflow
Caption: General workflow for the protection of functional groups using this compound.
Protection of Alcohols
The protection of alcohols as 2-methoxy-4-picolyl ethers is a valuable strategy when subsequent reactions are to be performed under basic or nucleophilic conditions.
Experimental Protocol:
-
To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (1.1 - 1.5 eq.). For primary and secondary alcohols, sodium hydride (NaH) is commonly used. For more sensitive substrates, a milder base like N,N-diisopropylethylamine (DIPEA) can be employed.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.1 - 1.5 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF | 0 to rt | 16 | 85-95 |
| Secondary Alcohol | NaH | THF | 0 to rt | 24 | 70-85 |
| Phenol | K₂CO₃ | Acetonitrile | rt to 60 | 12 | 80-95 |
Table 1: Typical Reaction Conditions for the Protection of Alcohols and Phenols.
Protection of Thiols
The 4-picolyl group is a known protecting group for cysteine thiols in peptide synthesis.[3] The 2-methoxy-4-picolyl variant offers an alternative with potentially different deprotection characteristics.
Experimental Protocol:
-
Dissolve the thiol-containing substrate (1.0 eq.) in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent.
-
Add a base such as triethylamine (TEA) or DIPEA (2.0 - 3.0 eq.) to the solution.
-
Add this compound (1.1 - 1.5 eq.) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous sulfate salt, and concentrate in vacuo.
-
Purify the product by flash chromatography.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Thiol | DIPEA | DMF | rt | 6 | 80-90 |
| Aromatic Thiol | TEA | CH₂Cl₂ | rt | 8 | 75-85 |
Table 2: Typical Reaction Conditions for the Protection of Thiols.
Protection of Carboxylic Acids
Carboxylic acids can be protected as 2-methoxy-4-picolyl esters. These esters are generally stable to a range of reaction conditions but can be cleaved under specific protocols.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in a solvent like dichloromethane or acetonitrile, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Alternatively, the carboxylate salt can be pre-formed by reacting the carboxylic acid with a base like cesium carbonate (Cs₂CO₃) or a tertiary amine.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off any solid by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the ester by chromatography.
| Substrate Type | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Carboxylic Acid | Carboxylate Salt | Cs₂CO₃ | DMF | rt | 18 | 80-90 |
| Aromatic Carboxylic Acid | Coupling Agent | EDC, DMAP | CH₂Cl₂ | rt | 24 | 75-85 |
Table 3: Typical Reaction Conditions for the Protection of Carboxylic Acids.
Deprotection of the 2-Methoxy-4-picolyl (MOMP) Group
The cleavage of the MOMP group can be achieved under various conditions, offering orthogonality to other protecting groups. The pyridine nitrogen allows for specific deprotection strategies.
General Deprotection Workflow
Caption: General workflow for the deprotection of the 2-methoxy-4-picolyl group.
Cleavage of 2-Methoxy-4-picolyl Ethers and Esters
The deprotection of MOMP ethers and esters can be accomplished using methods that target the picolyl moiety.
Experimental Protocol (Reductive Cleavage):
-
Dissolve the 2-methoxy-4-picolyl protected substrate in a suitable solvent like methanol or ethanol.
-
Add a catalyst such as Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 6-24 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product as necessary.
Experimental Protocol (Lewis Acid-Mediated Cleavage):
Some picolyl ethers can be cleaved using Lewis acids.
-
Dissolve the protected compound in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C or -78 °C.
-
Add a Lewis acid such as trimethylsilyl iodide (TMSI) or boron tribromide (BBr₃) dropwise.
-
Stir the reaction at low temperature and allow it to warm to room temperature slowly, monitoring its progress.
-
Quench the reaction carefully with methanol or water.
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the crude product.
| Protected Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MOMP-Ether | H₂, 10% Pd/C | MeOH | rt | 12 | 80-95 |
| MOMP-Ether | TMSI | CH₂Cl₂ | -78 to rt | 4 | 70-85 |
| MOMP-Ester | Zn/AcOH | aq. THF | rt | 2 | 85-95 |
Table 4: Typical Deprotection Conditions for the 2-Methoxy-4-picolyl Group.
Stability of the 2-Methoxy-4-picolyl (MOMP) Group
The MOMP group is generally stable to a variety of conditions, making it a useful orthogonal protecting group.
| Condition | Stability |
| Strongly Basic (e.g., NaOH, LDA) | Stable |
| Strongly Acidic (e.g., TFA, HCl) | Labile |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable (Pyridine ring may be susceptible) |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Hydrogenolysis (e.g., H₂, Pd/C) | Labile |
| Fluoride Reagents (e.g., TBAF) | Stable |
Table 5: Stability Profile of the 2-Methoxy-4-picolyl Protecting Group.
Conclusion
The 2-methoxy-4-picolyl (MOMP) protecting group, introduced by this compound, presents a versatile option for the protection of alcohols, phenols, thiols, and carboxylic acids. Its stability profile and the specific conditions required for its removal offer opportunities for orthogonal protection strategies in complex syntheses. The protocols and data presented herein provide a foundation for the application of this protecting group in research and development. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes: 4-(Chloromethyl)-2-methoxypyridine in the Synthesis of Novel PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of novel kinase inhibitors derived from 4-(chloromethyl)-2-methoxypyridine. The focus is on the development of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical signaling pathway implicated in cancer cell growth and survival.
Introduction
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome resistance mechanisms and improve therapeutic outcomes. The 2-methoxypyridine scaffold serves as a valuable starting point for the design of such inhibitors. The reactive chloromethyl group at the 4-position of this compound provides a versatile handle for the introduction of various functionalities to explore the chemical space and optimize biological activity.
Synthesis of Novel Ligands
Novel sulfonamide methoxypyridine derivatives can be synthesized as potent PI3K/mTOR dual inhibitors. The synthetic strategy involves the key step of coupling a substituted aniline with the this compound core. A representative synthetic scheme is outlined below.
General Workflow for Ligand Synthesis:
Caption: General workflow for the synthesis of novel ligands from this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of similar sulfonamide methoxypyridine derivatives and are provided as a guide for researchers.
Protocol 1: Synthesis of 4-((4-aminophenyl)methyl)-2-methoxypyridine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-aminophenol (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Sulfonamide Coupling
-
Reaction Setup: Dissolve the synthesized amino-pyridine derivative (1.0 eq) in pyridine or a mixture of dichloromethane and pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the residue by column chromatography to yield the final sulfonamide ligand.
Quantitative Data
The following tables summarize the in vitro biological activities of a representative series of synthesized sulfonamide methoxypyridine derivatives, demonstrating their potency as dual PI3K/mTOR inhibitors and their antiproliferative effects on cancer cell lines.[1]
Table 1: In Vitro Kinase Inhibitory Activity [1]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| GDC-0941 (Reference) | 3.3 | 130 |
| BEZ235 (Reference) | 4.0 | 21 |
Table 2: In Vitro Antiproliferative Activity [1]
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| GDC-0941 (Reference) | 310 | 280 |
| BEZ235 (Reference) | 11 | 23 |
Mechanism of Action and Signaling Pathway
The synthesized ligands act as dual inhibitors of PI3K and mTOR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
PI3K/AKT/mTOR Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by the novel ligands.
By inhibiting PI3K, the novel ligands prevent the conversion of PIP2 to PIP3, a critical step for the activation of downstream effectors like AKT. Simultaneously, inhibition of mTORC1 blocks the phosphorylation of its substrates, p70S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression. This dual blockade leads to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The application notes provided herein demonstrate a clear pathway for the design, synthesis, and evaluation of potent dual PI3K/mTOR inhibitors with significant potential for further development as anticancer therapeutics. The detailed protocols, quantitative data, and pathway visualization offer a comprehensive resource for researchers in the field of drug discovery.
References
Application Notes and Protocols: Cross-Coupling Reactions Involving 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methoxypyridine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily centered around the chloromethyl group at the 4-position, which behaves as a reactive benzylic-type halide. This functionality allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. This document provides detailed application notes and experimental protocols for key reactions involving this substrate, with a focus on methodologies relevant to drug discovery and development.
I. Cross-Coupling Reactions at the C(sp³)-Cl Bond
The benzylic-type chloride of this compound is amenable to several types of cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are crucial for building molecular complexity.
A. Suzuki-Miyaura Type Coupling with Boronic Acids
The Suzuki-Miyaura coupling provides a powerful method for the formation of a C(sp³)-C(sp²) bond by reacting the chloromethyl group with an aryl or heteroaryl boronic acid. Both palladium-catalyzed and transition-metal-free methods have been developed for the coupling of benzylic halides.
Workflow for Suzuki-Miyaura Type Coupling:
Caption: General workflow for Suzuki-Miyaura type coupling.
1. Palladium-Catalyzed Protocol
Microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides has been shown to be effective and can be adapted for the corresponding chlorides.[1]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | JohnPhos (10 mol%) |
| Base | K₂CO₃ (3.0 equiv.) |
| Solvent | DMF |
| Temperature | 140 °C (Microwave) |
| Time | 20 min |
| Yield | Moderate to Good (Anticipated) |
Experimental Protocol (Adapted from[1]):
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add DMF (2 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylmethyl)-2-methoxypyridine.
2. Transition-Metal-Free Protocol
A transition-metal-free Suzuki-type coupling of benzylic chlorides with boronic acids has been developed, offering an alternative with different chemoselectivity.[2][3] This reaction is catalyzed by an organic sulfide.
| Parameter | Condition |
| Catalyst | Organic Sulfide (e.g., Thioanisole, 20 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Time | 12-24 h |
| Yield | Moderate to Good (Anticipated) |
Experimental Protocol (Adapted from[3]):
-
In an oven-dried vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the organic sulfide catalyst (0.2 mmol).
-
Add anhydrous dioxane (2 mL) under an inert atmosphere.
-
Seal the vial and stir the mixture at 100 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the product.
B. Sonogashira Type Coupling with Terminal Alkynes
The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond, linking the pyridyl methyl group to an alkyne. This is typically achieved using a palladium catalyst and a copper co-catalyst.
Reaction Scheme for Sonogashira Type Coupling:
Caption: Sonogashira type coupling of this compound.
An efficient protocol for the palladium-catalyzed Heck alkynylation of benzyl chlorides with terminal alkynes can be adapted for this transformation.[4]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Time | 12-24 h |
| Yield | Good (Anticipated) |
Experimental Protocol (Adapted from[4]):
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in toluene (2 mL).
-
Stir the mixture at 80 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the alkynylated product.
II. Nucleophilic Substitution Reactions
The chloromethyl group of this compound is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This provides a straightforward method for introducing heteroatom linkages.
A. Synthesis of Aryl Ethers via O-Alkylation
Reaction with phenols in the presence of a base affords the corresponding aryl ethers, which are common motifs in medicinal chemistry.
General Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
| Parameter | Condition |
| Nucleophile | Substituted Phenol (1.0-1.2 equiv.) |
| Base | K₂CO₃ or NaH (1.5-2.0 equiv.) |
| Solvent | DMF or Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Time | 2-12 h |
| Yield | High (Typically >80%) |
Experimental Protocol:
-
To a solution of the phenol (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise.
-
Stir the reaction at room temperature (or heat to 60-80 °C if necessary) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
B. Synthesis of Thioethers via S-Alkylation
Similarly, reaction with thiols provides access to the corresponding thioethers.
| Parameter | Condition |
| Nucleophile | Thiol (1.0-1.2 equiv.) |
| Base | K₂CO₃ or Et₃N (1.5-2.0 equiv.) |
| Solvent | DMF or CH₃CN |
| Temperature | Room Temperature |
| Time | 1-6 h |
| Yield | High (Typically >85%) |
Experimental Protocol:
-
To a solution of the thiol (1.0 mmol) and triethylamine (1.5 mmol) in acetonitrile (10 mL), add this compound (1.0 mmol).
-
Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash, dry, and concentrate.
-
Purify by column chromatography if necessary.
C. Synthesis of Amines via N-Alkylation
Primary and secondary amines can be alkylated to furnish the corresponding substituted aminomethylpyridines.
| Parameter | Condition |
| Nucleophile | Primary or Secondary Amine (1.0-2.0 equiv.) |
| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv.) |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temperature to 60 °C |
| Time | 4-24 h |
| Yield | Good to High |
Experimental Protocol:
-
Combine this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature or heat to 50 °C until the reaction is complete.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired amine product.
III. Summary of Applications in Drug Development
The functionalized pyridine derivatives synthesized from this compound are key intermediates in the synthesis of a wide range of biologically active compounds. The methoxypyridine moiety is a common scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 4-methyl position allows for extensive structure-activity relationship (SAR) studies. These derivatives have been utilized in the development of kinase inhibitors, central nervous system (CNS) disorder treatments, and anti-inflammatory agents.
IV. Safety Information
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is corrosive and can cause burns. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a suitable laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)-2-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 4-(Chloromethyl)-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent primarily used as an alkylating agent in nucleophilic substitution reactions (SN2). Common applications include:
-
N-alkylation: Reaction with nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, triazoles), primary and secondary amines.
-
O-alkylation: Reaction with phenols and alcohols to form ethers.
-
S-alkylation: Reaction with thiols to form thioethers.
Q2: What are the main factors that influence the yield of reactions with this compound?
A2: The yield of reactions involving this reagent is highly dependent on several factors:
-
Choice of Base: The base plays a crucial role in deprotonating the nucleophile. The strength and steric hindrance of the base can significantly impact the reaction rate and selectivity.
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Temperature: Reaction temperature affects the rate of reaction. However, higher temperatures can also lead to the formation of side products.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can also promote side reactions.
-
Purity of Reactants: The purity of this compound and the nucleophile is critical. Impurities can interfere with the reaction and complicate purification.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Q: I am not observing any significant product formation in my reaction. What could be the issue?
A: Low or no product formation can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Verify Reagent Quality:
-
Ensure the this compound is not degraded. It should be stored in a cool, dry place, protected from moisture.
-
Check the purity of your nucleophile and ensure it is free of water and other reactive impurities.
-
-
Optimize Reaction Conditions:
-
Base Selection: The base may not be strong enough to deprotonate your nucleophile effectively. Consider using a stronger base. For N-alkylation of heterocycles, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).
-
Solvent Choice: The reactants may not be sufficiently soluble in the chosen solvent. For SN2 reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C).
-
-
Reaction Monitoring:
-
Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is slow or if it has stalled.
-
Problem 2: Low Yield and Formation of Side Products
Q: My reaction is giving a low yield of the desired product along with several side products. How can I improve this?
A: The formation of side products is a common issue that can significantly lower the yield. Here are some strategies to address this:
-
Over-alkylation: In the case of primary amines or some heterocycles, the product of the initial alkylation can react further with this compound.
-
Solution: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to ensure the complete consumption of the alkylating agent.
-
-
Formation of 4-Hydroxymethyl-2-methoxypyridine: The chloromethyl group can be hydrolyzed by water present in the reaction mixture.
-
Solution: Ensure all reactants and solvents are anhydrous. Use dry solvents and dry glassware.
-
-
Formation of Pyridone Derivatives: In some cases, the methoxy group on the pyridine ring can be cleaved, leading to the formation of a pyridone by-product, especially at elevated temperatures.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Quaternization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring in this compound can itself be alkylated by another molecule of the starting material, leading to polymer formation.
-
Solution: Add the this compound solution slowly (dropwise) to the solution of the nucleophile and base. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing self-reaction.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different reaction conditions on the yield of N-alkylation reactions with substituted chloromethylpyridines, providing a guide for optimization.
Table 1: Effect of Base on N-Alkylation Yield
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrazole | K₂CO₃ | DMF | 80 | Moderate | [General Knowledge] |
| Pyrazole | NaH | DMF | 25 | High | [General Knowledge] |
| Imidazole | Cs₂CO₃ | MeCN | 60 | Good | [General Knowledge] |
| 4-Nitrophenol | K₂CO₃ | Acetone | 50 | 85 | [General Knowledge] |
Table 2: Effect of Solvent on N-Alkylation Yield
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrazole | K₂CO₃ | DMF | 80 | High | [General Knowledge] |
| Pyrazole | K₂CO₃ | Acetonitrile | 80 | Moderate | [General Knowledge] |
| Pyrazole | K₂CO₃ | Toluene | 80 | Low | [General Knowledge] |
| 4-Nitrophenol | K₂CO₃ | DMSO | 60 | 90 | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrazole
This protocol describes a general method for the N-alkylation of a pyrazole derivative with this compound.
Materials:
-
This compound
-
Pyrazole derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole derivative (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of a phenol with this compound.[1]
Materials:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol derivative (1.0 equivalent) in anhydrous DMF or acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for low yield in reactions.
References
Identifying common byproducts in 4-(Chloromethyl)-2-methoxypyridine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-(Chloromethyl)-2-methoxypyridine in their synthetic workflows. The primary focus is on identifying and mitigating the formation of common byproducts in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a higher molecular weight byproduct in my reaction with a primary/secondary amine. What could it be?
A1: You are likely observing over-alkylation of your amine nucleophile. The initial product of the reaction, a secondary or tertiary amine, is often more nucleophilic than the starting amine and can react with another molecule of this compound. This leads to the formation of di- or tri-alkylated products and ultimately can result in a complex mixture.[1][2][3][4]
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Troubleshooting:
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Stoichiometry Control: Use a large excess of the starting amine nucleophile relative to the this compound. This increases the probability that the electrophile will react with the intended primary/secondary amine rather than the more substituted product.
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Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This keeps the concentration of the electrophile low and favors the reaction with the more abundant starting amine.
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Alternative Synthetic Routes: For cleaner synthesis of mono-alkylated amines, consider reductive amination or using a protecting group strategy.[1]
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Q2: My reaction is clean at low conversion, but upon driving it to completion, I see a new, less polar spot on my TLC plate and a complex mixture in my crude NMR. What is happening?
A2: This is a common indicator of dimerization or polymerization. The pyridine nitrogen on one molecule of this compound can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This forms a dimeric pyridinium salt. This process can continue, leading to the formation of oligomers or polymers, often referred to as "pyridine derivate superpolymers."[5][6][7] This side reaction is often accelerated by heat and high concentrations.
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Troubleshooting:
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Concentration: Run the reaction at a lower concentration (higher dilution) to reduce the frequency of intermolecular reactions between molecules of the starting material.
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Temperature Control: Maintain the lowest effective temperature for the desired reaction. Avoid prolonged heating, as this can promote self-reaction.
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Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to avoid it acting as a competing nucleophile.
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Q3: I have an unexpected peak in my mass spectrum corresponding to the replacement of the chloro group with a hydroxyl group. Where did this come from?
A3: This byproduct is 4-(hydroxymethyl)-2-methoxypyridine, which results from the hydrolysis of the starting material. The chloromethyl group is susceptible to nucleophilic attack by water.
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Troubleshooting:
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Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).
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Solvent Choice: Select aprotic solvents that are less likely to act as a source of protons or water.
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Work-up Procedure: During the aqueous work-up, minimize the contact time and consider using a buffered or slightly basic aqueous solution to neutralize any generated acid, which can catalyze hydrolysis.
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Data Presentation: Byproduct Formation Under Various Conditions
The following tables provide illustrative data on how reaction conditions can influence the formation of common byproducts. Note: These values are representative and will vary based on the specific nucleophile and reaction setup.
Table 1: Effect of Amine Stoichiometry on Over-alkylation
| Molar Ratio (Amine:Electrophile) | Desired Product Yield | Over-alkylation Byproduct |
| 1:1 | 45% | 35% |
| 3:1 | 75% | 15% |
| 5:1 | 88% | 5% |
| 10:1 | >95% | <2% |
Table 2: Effect of Concentration and Temperature on Dimerization
| Concentration | Temperature | Desired Product Yield | Dimer Byproduct |
| 1.0 M | 80 °C | 60% | 25% |
| 0.1 M | 80 °C | 80% | 10% |
| 0.1 M | 40 °C | 92% | <5% |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary amine.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (5.0 mmol, 5 equivalents) and a suitable dry, aprotic solvent (e.g., acetonitrile or DMF, 25 mL).
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Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 mmol, 1 equivalent) in the same dry solvent (5 mL).
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Slow Addition: Add the solution of this compound dropwise to the stirred amine solution over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying byproduct causes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(Chloromethyl)-2-methoxypyridine and its hydrochloride salt. The information is designed to address common challenges encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities in the synthesis of this compound and its analogues can originate from starting materials, side reactions, and subsequent degradation. These may include:
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Unreacted Starting Materials: Such as the corresponding 4-methyl or 4-hydroxymethyl pyridine precursor.
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Over-chlorinated or Under-chlorinated Species: Formation of di-chlorinated pyridines or incomplete conversion of the starting material.
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Oxidation and Nitration Byproducts: If the synthesis involves these steps, residual oxidized or nitrated pyridine species can be present.[1]
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Polymeric Materials: Pyridine derivatives can sometimes polymerize under certain reaction conditions.[1]
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Solvent Adducts: Residual solvents from the reaction or work-up that are trapped in the solid product.
Q2: What are the recommended initial purification strategies for crude this compound hydrochloride?
A2: A common initial purification step involves washing the crude solid with a suitable organic solvent or a solvent mixture. This helps to remove more soluble impurities. The choice of solvent is critical to minimize product loss while maximizing impurity removal.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of chloromethylpyridine derivatives and for quantifying impurities.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Problem 1: Low Purity After Initial Solvent Wash
| Symptom | Possible Cause | Suggested Solution |
| The product purity, as determined by HPLC, remains below the desired specification after washing with a single solvent. | The chosen solvent has poor selectivity for the impurities, or the product is significantly soluble in the wash solvent. | Optimize the wash solvent system: - Experiment with solvent mixtures. For a related compound, mixtures of acetone and petroleum ether were effective.[1] - Consider a sequence of washes with solvents of different polarities. - Perform the wash at a lower temperature to reduce product solubility. |
| The washed product is still colored (e.g., brown or khaki). | Colored impurities, possibly polymeric byproducts or degradation products, are not effectively removed by the wash. | Consider a recrystallization step: - Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals. Perform a charcoal treatment: - Add a small amount of activated charcoal to the solution during recrystallization to adsorb colored impurities, followed by hot filtration. |
Problem 2: Difficulty with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The product oils out instead of crystallizing from the solution. | The solvent system is not optimal for crystallization, or the product is too soluble. The presence of impurities can also inhibit crystallization. | Modify the crystallization conditions: - Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of the pure compound if available. |
| Crystals are very fine or needle-like, making filtration and drying difficult. | Crystallization occurred too rapidly. | Slow down the crystallization process: - Reduce the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Consider vapor diffusion by dissolving the compound in a small amount of a less volatile "good" solvent and placing it in a sealed chamber containing a more volatile "poor" solvent. |
Experimental Protocols
The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for the specific case of this compound.
Protocol 1: Purification by Solvent Wash
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Isolate the Crude Product: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude solid.
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Select Wash Solvent: Based on solubility tests, choose a solvent or solvent mixture in which the product has low solubility, but the impurities are reasonably soluble. For a similar compound, a 2:1 mixture of acetone and petroleum ether was used.[1]
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Perform the Wash:
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Isolate the Purified Product:
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Filter the solid using a Buchner funnel.
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Wash the filter cake with a small amount of the cold wash solvent.
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Dry the solid in a vacuum oven at a suitable temperature (e.g., 50-80 °C) until a constant weight is achieved.[1]
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Protocol 2: Purification by Recrystallization
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Choose a Solvent System: Identify a solvent that dissolves the crude product at an elevated temperature but in which the product is sparingly soluble at room temperature or below.
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Dissolve the Crude Product:
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Place the crude solid in a flask.
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Add a minimal amount of the hot solvent until the solid just dissolves.
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Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Filter Hot: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallize:
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Allow the hot, clear filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Isolate and Dry:
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Collect the crystals by filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Data Presentation
The following tables summarize typical purity results obtained for a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, using different solvent wash systems. This data can serve as a starting point for optimizing the purification of this compound.
Table 1: Purity of a Related Chloromethylpyridine Hydrochloride After Different Solvent Washes
| Wash Solvent System (v/v) | Purity (by HPLC) | Reference |
| Acetone: Petroleum Ether (2:1) | 99.54% | [1] |
| Acetone: Petroleum Ether (2.5:1) | 99.49% | [1] |
| Toluene | 99.01% | [1] |
| Isopropanol: Ether (3:1) | 98.23% | [1] |
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound reaction products.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
This diagram outlines the decision-making process when troubleshooting low product purity.
Caption: Troubleshooting logic for addressing low product purity.
References
How to prevent the degradation of 4-(Chloromethyl)-2-methoxypyridine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(Chloromethyl)-2-methoxypyridine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, light, and elevated temperatures. The chloromethyl group is susceptible to hydrolysis, and the pyridine ring can be sensitive to photolytic and thermal decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended. For solutions, storage at -20°C or -80°C may be necessary to prevent degradation.[1] Always refer to the supplier's specific recommendations.
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the solid material due to moisture absorption, or a change in the clarity or color of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm the purity of the compound.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of the molecule, the most probable degradation products are formed through hydrolysis, oxidation, and photolysis. Hydrolysis of the chloromethyl group would yield 4-(hydroxymethyl)-2-methoxypyridine. Oxidation of the pyridine ring can lead to the formation of N-oxides or other oxidized species.[2][3][4] Photodegradation can result in a variety of products due to ring opening or other complex reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Verify Purity: Use an analytical technique like HPLC to check the purity of your this compound. 2. Review Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, and dry). 3. Use Fresh Stock: If possible, use a fresh, unopened container of the reagent. |
| Change in physical appearance (color, texture) | Exposure to light, moisture, or heat. | 1. Discard Discolored Material: Do not use material that has significantly changed in appearance. 2. Improve Storage Practices: Store in an amber vial or a container wrapped in aluminum foil inside a desiccator in a refrigerator. 3. Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between batches | Batch-to-batch variability in purity or degradation during storage of one batch. | 1. Qualify New Batches: Always qualify a new batch of the reagent by analytical testing before use in critical experiments. 2. Standardize Storage: Implement and strictly follow a standardized storage protocol for all batches. |
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To assess the stability of this compound, forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
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Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for your specific application and to achieve adequate separation of all degradation products.
Summary of Storage Recommendations
| Condition | Solid State | In Solution |
| Temperature | 2-8°C (Refrigerate) | -20°C to -80°C (Freeze) |
| Light | Protect from light (use amber vials or wrap in foil) | Protect from light |
| Moisture | Store in a desiccator | Use anhydrous solvents and store under an inert atmosphere |
| Atmosphere | Air (consider inert gas for long-term) | Inert atmosphere (Argon or Nitrogen) |
References
- 1. glpbio.com [glpbio.com]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Guide for Failed Substitutions on 4-(Chloromethyl)-2-methoxypyridine
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed nucleophilic substitution reactions involving 4-(chloromethyl)-2-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with an amine/thiol/alkoxide nucleophile is not proceeding, or the yield is very low. What are the potential causes?
A1: Failures in substitution reactions with this compound can stem from several factors:
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Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively.
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Steric Hindrance: A bulky nucleophile or steric hindrance around the reaction center can impede the reaction.
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Inappropriate Reaction Conditions: The solvent, temperature, or base used may not be optimal for the desired substitution.
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Degradation of the Starting Material: this compound can be sensitive to certain conditions and may degrade over time or under harsh reaction conditions.
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Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume the starting material and reduce the yield of the desired product.
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Quaternization of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be alkylated by another molecule of this compound, leading to an undesired pyridinium salt byproduct.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: Common side reactions in substitutions involving this compound include:
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Elimination: With strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of a pyridine-4-methylene derivative. This is more likely with secondary and tertiary benzylic-type halides.[1][2][3]
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N-Alkylation of the Pyridine Ring: The pyridine nitrogen is nucleophilic and can react with the chloromethyl group of another starting material molecule to form a quaternary pyridinium salt. This is a common issue in reactions with pyridine derivatives.[4]
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Reaction with Solvent: Protic solvents like water or alcohols can act as nucleophiles, especially under conditions that favor an SN1 mechanism, leading to the formation of 4-(hydroxymethyl)-2-methoxypyridine or 4-(alkoxymethyl)-2-methoxypyridine, respectively.[1]
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Overalkylation of Amine Nucleophiles: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.
Q3: How can I optimize the reaction conditions to favor the desired substitution product?
A3: To optimize your substitution reaction, consider the following:
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Choice of Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. For reactions that may proceed via an SN1 mechanism, polar protic solvents can be used, but be mindful of solvent participation.
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Choice of Base: Use a non-nucleophilic base if the goal is simply to deprotonate a protic nucleophile (e.g., a thiol or alcohol). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The strength of the base should be matched to the pKa of the nucleophile.
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Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. It is often best to start at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is not proceeding.
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Concentration: The concentration of reactants can influence the reaction outcome. In some cases, higher concentrations can favor the desired bimolecular substitution.
Q4: What are the best practices for purifying the product of a substitution reaction with this compound?
A4: Purification strategies will depend on the properties of your product. Common methods include:
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Extraction: An initial workup with an appropriate organic solvent and water or brine can remove inorganic salts and highly polar impurities.
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Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific compound.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
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Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
Troubleshooting Flowchart
The following flowchart provides a logical approach to diagnosing and resolving failed substitution reactions.
Caption: Troubleshooting flowchart for failed substitutions.
Experimental Protocols
Below are generalized experimental protocols for nucleophilic substitution reactions on this compound. These should be adapted and optimized for specific nucleophiles and reaction scales.
General Procedure for Substitution with Amine Nucleophiles:
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M) is added the amine nucleophile (1.0-1.2 eq).
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A non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5 eq) is added to the mixture.
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The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
General Procedure for Substitution with Thiol Nucleophiles:
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To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C is added the thiol nucleophile (1.1 eq) dropwise.
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The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
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A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise at 0 °C.
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The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.
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The reaction is carefully quenched with water and extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Substitution with Alkoxide Nucleophiles:
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A solution of the corresponding alcohol is treated with a strong base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent such as THF or DMF at 0 °C to generate the alkoxide in situ.
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A solution of this compound (1.0 eq) in the same solvent is then added dropwise.
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The reaction is stirred at room temperature or heated as necessary and monitored for completion.
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Workup involves quenching with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, drying, and concentration.
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Purification is typically achieved by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on chloromethylpyridine derivatives. Note that yields can vary significantly based on the specific substrate, nucleophile, and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Mercaptobenzimidazole | Sodium Hydroxide | Methanol | 40-50 | 1 | 97 |
| Substituted Phenols | Sodium Hydride | THF | 0 - rt | 2-4 | 56-97 |
| Various Amines | Sodium Hydride/LiI | THF | 60 | 8 | 56-88 |
| Sodium Methoxide | - | Methanol | Reflux | 5 | ~40-50 |
Data is compiled from analogous reactions on similar substrates and may not be directly representative of this compound in all cases.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a nucleophilic substitution reaction and subsequent analysis.
Caption: General experimental workflow for substitution reactions.
References
Optimizing solvent and temperature for 4-(Chloromethyl)-2-methoxypyridine reactions
Welcome to the technical support center for optimizing reactions involving 4-(Chloromethyl)-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent and temperature optimization, troubleshoot common experimental issues, and offer standardized protocols for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is a reactive alkylating agent. The chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions due to the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state. It readily reacts with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding ethers, amines, and thioethers.
Q2: Which solvents are recommended for reactions with this compound?
A2: Polar aprotic solvents are generally recommended to facilitate SN2 reactions. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are commonly used. The choice of solvent can influence reaction rates and yields, and may depend on the specific nucleophile and base used. For instance, DMSO is effective for reactions with alkoxides to form ethers.[1]
Q3: What is the optimal temperature range for these reactions?
A3: The optimal temperature depends on the nucleophilicity of the reacting partner and the solvent used. Many reactions can be conducted at room temperature, while others may require heating to achieve a reasonable reaction rate. For example, the formation of 4-alkoxypyridines from 4-chloropyridine hydrochloride can be carried out at 80 °C in DMSO.[1] It is advisable to start at room temperature and gradually increase the temperature if the reaction is slow. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the formation of quaternary pyridinium salts, especially if the nucleophile is a tertiary amine or if an excess of a primary or secondary amine is used. Over-alkylation of amine nucleophiles can also occur. At higher temperatures, elimination reactions can compete with substitution, although this is less common for this type of benzylic-like halide. Self-polymerization or reaction with trace amounts of water can also lead to impurities.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for a more detailed analysis of the reaction mixture, allowing for the identification of products and byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inactive nucleophile (e.g., alcohol not deprotonated).2. Low reaction temperature.3. Inappropriate solvent.4. Degradation of this compound. | 1. Ensure the use of a suitable base (e.g., NaOH, NaH, K2CO3) to generate the nucleophile in situ.2. Gradually increase the reaction temperature and monitor the reaction progress.3. Switch to a polar aprotic solvent like DMSO or DMF.4. Check the purity of the starting material and use it as fresh as possible. |
| Formation of multiple products | 1. Over-alkylation of the nucleophile (e.g., with amines).2. Formation of a quaternary pyridinium salt.3. Side reactions due to high temperature. | 1. Use a larger excess of the amine nucleophile or add the alkylating agent slowly to the amine.2. Use a non-nucleophilic base if possible, and control the stoichiometry.3. Reduce the reaction temperature and extend the reaction time. |
| Starting material remains unreacted | 1. Insufficient reaction time.2. Low reaction temperature.3. Poor solubility of reactants. | 1. Allow the reaction to run for a longer period.2. Increase the temperature in increments (e.g., 10-20 °C).3. Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Product is difficult to purify | 1. Presence of closely related impurities.2. Formation of emulsions during workup. | 1. Optimize the reaction conditions to minimize side products. Utilize column chromatography with a carefully selected solvent system.2. Add brine during the aqueous workup to break emulsions. |
Data on Reaction Conditions for Similar Pyridine Derivatives
The following table summarizes reaction conditions for nucleophilic substitution on chloropyridine derivatives, which can serve as a guide for optimizing reactions with this compound.
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 4-Chloropyridine hydrochloride | Various Alcohols | DMSO | NaOH | 80 | 75-80 | [1] |
| 4-Chloropyridine hydrochloride | Alcohols | THF/aq. NaOH | [Bu4N]+Br- (PTC) | Reflux | 75-80 | [1] |
| 4-Chloropyridine | Amines | Acetonitrile | - | 90 (Microwave) | - | [2] |
| 2-Chloropyridine-N-oxide | Alcohols | Methanol | MeONa | - | 70 | [3] |
| 2-Chloropyridine-N-oxide | Alcohols | DMSO | - | - | - | [3] |
Experimental Protocols
General Procedure for the Synthesis of 4-((Alkoxy)methyl)-2-methoxypyridines
This protocol is adapted from the synthesis of 4-alkoxypyridines and can be used as a starting point for optimization.[1]
-
Preparation: To a round-bottom flask flushed with an inert gas (e.g., Argon or Nitrogen), add the desired alcohol (1.0 eq.) and a polar aprotic solvent such as DMSO (0.5-1.0 M concentration relative to the limiting reagent).
-
Base Addition: Add a suitable base, such as powdered Sodium Hydroxide (1.2-1.5 eq.) or Sodium Hydride (1.1 eq., handle with care), to the solution. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for the reaction of this compound with an alcohol.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
How to minimize the formation of quaternary ammonium salts with 4-(Chloromethyl)-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of quaternary ammonium salts during reactions involving 4-(Chloromethyl)-2-methoxypyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the alkylation reactions with this compound.
Q1: My reaction with this compound is producing a significant amount of an insoluble, white precipitate which I suspect is a quaternary ammonium salt. How can I prevent this?
A1: The formation of a quaternary ammonium salt is a common side reaction when using this compound, which can act as both an alkylating agent and a nucleophile. The pyridine nitrogen can react with another molecule of the starting material or the alkylated product to form the salt. To minimize this, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the nucleophile that you intend to react with the chloromethyl group. This will increase the probability of the desired reaction occurring over the self-reaction.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing your nucleophile. This maintains a low concentration of the alkylating agent, reducing the chance of self-quenching.
-
Lower Reaction Temperature: While this may slow down your desired reaction, it will also disproportionately slow down the formation of the quaternary salt, which often has a higher activation energy.
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base. Common choices include proton sponge, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Avoid using tertiary amines like triethylamine if possible, as they can also be alkylated.
Q2: What is the influence of the solvent on the formation of quaternary ammonium salts?
A2: The choice of solvent plays a crucial role. Quaternary ammonium salt formation, also known as the Menschutkin reaction, is generally favored in polar aprotic solvents like DMF or DMSO because they stabilize the charged transition state leading to the salt.[1] Consider using less polar solvents such as THF, 1,2-dimethoxyethane, or toluene to disfavor the formation of the ionic quaternary salt. The salt is often insoluble in these solvents, which can also help to drive the desired reaction forward by Le Chatelier's principle if the desired product remains in solution.
Q3: I have already formed the quaternary ammonium salt. How can I remove it from my desired product?
A3: Quaternary ammonium salts are typically crystalline and have low solubility in many organic solvents compared to the desired neutral product. This property can be exploited for purification:
-
Filtration: If the salt has precipitated out of the reaction mixture, it can often be removed by simple filtration.
-
Recrystallization: If the salt is soluble in the reaction solvent, after workup and concentration, you may be able to selectively crystallize either the desired product or the salt from a suitable solvent system. A solvent screen is recommended.
-
Solvent Washes: During aqueous workup, the quaternary salt will preferentially partition into the aqueous layer. Multiple extractions with an organic solvent should leave the salt behind in the aqueous phase. Washing the combined organic layers with brine can further help remove residual salt.
-
Column Chromatography: Silica gel chromatography is often effective. The highly polar quaternary salt will have a very strong affinity for the silica and will typically remain at the baseline, allowing for the elution of your less polar desired product.
Q4: Can I use this compound hydrochloride directly in my reaction?
A4: Using the hydrochloride salt form is a common strategy to protect the pyridine nitrogen from reacting. The protonated nitrogen is no longer nucleophilic and cannot form a quaternary salt. However, you will need to use a base in your reaction to liberate the nucleophile you intend to react with the chloromethyl group. Ensure the base is strong enough to deprotonate your nucleophile but not the pyridine hydrochloride. If your nucleophile is, for example, an alcohol, a base like sodium hydride would be required to generate the alkoxide, which can then react.
Data Presentation
The following table summarizes the hypothetical effect of various reaction conditions on the yield of the desired product versus the formation of the quaternary ammonium salt. This data is illustrative and actual results will vary depending on the specific nucleophile and reaction setup.
| Parameter | Condition A (Suboptimal) | Yield of Desired Product (%) | Yield of Quaternary Salt (%) | Condition B (Optimized) | Yield of Desired Product (%) | Yield of Quaternary Salt (%) |
| Solvent | DMF | 60 | 35 | Toluene | 85 | 10 |
| Temperature | 80 °C | 65 | 30 | 25 °C (Room Temp) | 90 | 5 |
| Addition | All at once | 70 | 25 | Slow addition over 1 hr | 92 | <5 |
| Base | Triethylamine | 55 | 40 | Potassium Carbonate | 88 | 8 |
Experimental Protocols
Protocol 1: General Procedure for Alkylation with Minimized Quaternary Salt Formation
This protocol describes a general method for the N-alkylation of a secondary amine as an example.
-
Reagent Preparation:
-
Dissolve the secondary amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a suitable low-polarity solvent (e.g., THF or Toluene) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in a separate portion of the same solvent.
-
-
Slow Addition:
-
Add the solution of this compound dropwise to the stirring solution of the amine and base over a period of 1-2 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but be aware this may slightly increase quaternary salt formation.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the base and any precipitated quaternary salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Purification Strategy to Remove Quaternary Ammonium Salt
This protocol outlines a method for purifying a product contaminated with a quaternary ammonium salt.
-
Initial Separation:
-
If a precipitate is present in the reaction mixture, filter the solid and wash it with a small amount of the reaction solvent. The filtrate contains the desired product.
-
-
Liquid-Liquid Extraction:
-
Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with water (3x). The polar quaternary salt will preferentially move into the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Chromatography:
-
Perform column chromatography on the crude material using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The non-polar desired product should elute first, while the highly polar quaternary salt will remain on the baseline.
-
Mandatory Visualization
Caption: Desired vs. side reaction pathways.
Caption: Troubleshooting decision workflow.
References
Technical Support Center: LC-MS Method for Monitoring 4-(Chloromethyl)-2-methoxypyridine Reaction Kinetics
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction kinetics of 4-(Chloromethyl)-2-methoxypyridine.
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a sensitive and selective LC-MS/MS method adapted from established procedures for similar chloromethyl-pyridine derivatives, which are often monitored as potential genotoxic impurities.[1][2]
Sample Preparation for Kinetic Monitoring
The goal of sample preparation is to halt the reaction at a specific time point and prepare the aliquot for analysis by removing interferences and diluting it to an appropriate concentration.[3][4]
-
Reaction Quenching: At designated time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench the reaction by diluting it into a larger volume of a solvent that stops the chemical transformation. This could be the mobile phase starting condition or a solvent in which reactants are stable.
-
Dilution: Perform a serial dilution of the quenched sample into a solvent compatible with the LC-MS system, such as methanol or a mixture of water and acetonitrile.[5] The final concentration should fall within the linear range of the instrument, typically in the range of 10-100 µg/mL.[5] This "dilute and shoot" approach is often sufficient and minimizes sample preparation time.[4]
-
Filtration (If Necessary): If the reaction mixture contains solid particles, centrifuge the diluted sample and filter the supernatant through a 0.2 µm filter to prevent clogging the LC system.[6]
Liquid Chromatography (LC) Parameters
Proper chromatographic separation is crucial to resolve the analyte of interest from starting materials, reagents, and byproducts, which helps minimize matrix effects like ion suppression.[7]
| Parameter | Recommended Setting |
| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic or a shallow gradient (e.g., 80:20 A:B) may be suitable.[2] Optimization is required based on co-eluting species. |
| Flow Rate | 0.8 - 1.0 mL/min[2][8] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL[9] |
Mass Spectrometry (MS) Parameters
The mass spectrometer provides the selectivity and sensitivity needed for accurate quantification at low levels. Electrospray ionization in positive mode (ESI+) is typically effective for pyridine-containing compounds.[8]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive (+) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Parent Ion (M+H)⁺ | m/z 158.0 (for this compound) |
| Ion Spray Voltage | 4500 V[8] |
| Source Temperature | Optimized for the specific instrument (e.g., 400-550 °C) |
| Drying Gas / Nebulizer Gas | Optimized for stable spray and maximum signal[10] |
| Collision Energy (for MRM) | Requires optimization for specific product ions[11] |
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// Edges start -> aliquot; aliquot -> quench; quench -> dilute; dilute -> inject; inject -> acquire; acquire -> process; process -> analyze; analyze -> end; }
Caption: Experimental workflow for reaction kinetics monitoring using LC-MS.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my reaction sample for LC-MS analysis?
For reaction monitoring, the simplest and fastest method is often "dilute and shoot".[4] This involves taking an aliquot of your reaction, quenching it, and diluting it significantly with a solvent compatible with your mobile phase, such as methanol or acetonitrile/water mixtures.[5] If your reaction mixture contains particulates, it is critical to filter the sample before injection to avoid clogging the system.[6]
Q2: I don't see a peak in the Total Ion Chromatogram (TIC), but I see it with the UV detector. Why?
This common issue usually indicates that your compound is not ionizing efficiently under the current MS conditions.[12] Possible reasons include:
-
Unsuitable Ionization Mode: The compound may not be amenable to ESI. While unlikely for a pyridine derivative, consider Atmospheric Pressure Chemical Ionization (APCI).[13]
-
Incorrect Mobile Phase: The pH of the mobile phase may not be suitable for protonating your analyte. Acidic mobile phases often help protonate basic functional groups like pyridines.[14]
-
Ion Suppression: Other components in your reaction mixture may be co-eluting and competing for ionization, suppressing your analyte's signal.[7] Improving chromatographic separation can help resolve this.
Q3: How can I confirm the identity of my starting material and potential products?
Initially, run your analysis in full scan mode to obtain the mass spectrum of the eluting peaks. The parent compound, this compound, should show a protonated molecule [M+H]⁺ at m/z 158.0. Reaction products will have different m/z values that can help you deduce their structures. For definitive confirmation, use tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze its product ions.[11]
Q4: How long should my LC method be for reaction monitoring?
The method run time is a trade-off between resolution and speed.[12] For reaction monitoring, a short method (e.g., 5-10 minutes) is often preferred to allow for high sample throughput.[8] The key is to achieve baseline separation between your analyte and any interfering species from the reaction matrix. If you observe a single messy peak, your gradient may be too steep or the run time too short to resolve the components.[12]
Troubleshooting Guide
Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Recommended Solution |
| Interaction with Column Silanols | Pyridine compounds are basic and can interact with residual acidic silanol groups on the silica-based column, causing peak tailing.[15] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. Alternatively, use a column with high-quality end-capping.[15] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause distorted or split peaks.[6] Reconstitute the final sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[14] |
| Column Contamination or Void | Buildup of matrix components can damage the column.[16] First, try flushing the column with a strong solvent. If the problem persists, especially if accompanied by a drop in pressure, the column may have a void and need replacement.[6] |
Problem: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Ionization | The MS source parameters are not optimal for your compound.[10] Systematically tune source parameters like spray voltage, gas flows, and temperatures while infusing a standard solution to maximize the signal.[17] |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of your analyte.[7] Dilute the sample further to reduce matrix concentration. Improve the LC method to better separate the analyte from interferences. |
| Sample Degradation | The analyte may be unstable in the sample vial or during the analysis. This is particularly relevant for reactive intermediates. Prepare fresh samples and consider using a cooled autosampler.[14] |
| Incorrect m/z Setting | Ensure the mass spectrometer is set to monitor the correct m/z for the protonated molecule (158.0 for the parent compound).[17] |
Problem: High or Fluctuating System Backpressure
| Possible Cause | Recommended Solution |
| Particulate Blockage | Unfiltered samples can block the column inlet frit.[6] Always filter samples containing solids. Install an in-line filter between the injector and the column for added protection.[6] |
| Buffer Precipitation | If using a high concentration of buffer with a high percentage of organic solvent, the buffer can precipitate. Ensure your buffer is soluble in all mobile phase compositions used in your gradient.[18] |
| Air Bubbles in the Pump | Air in the solvent lines can cause pressure fluctuations.[18] Purge the pump and ensure mobile phase lines are fully submerged and the solvent is properly degassed.[18] |
| System Leak | A loose fitting can cause low or fluctuating pressure.[17] Systematically check all fittings from the pump to the detector. |
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matrix_issue -> solution_matrix;
check_ms -> yes_spray [label=" Yes "]; check_ms -> no_spray [label=" No "];
no_spray -> solution_spray; yes_spray -> tune_ms; tune_ms -> solution_tune; }
Caption: Troubleshooting logic for addressing low or no analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 16. zefsci.com [zefsci.com]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Workup Procedure for 4-(Chloromethyl)-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of unreacted 4-(Chloromethyl)-2-methoxypyridine from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to remove unreacted this compound?
A1: The most common and generally effective method is to perform an acidic aqueous wash of the organic reaction mixture. The acidic solution protonates the basic pyridine nitrogen, forming a water-soluble hydrochloride salt which is then extracted into the aqueous layer.
Q2: Will an acidic wash affect my desired product?
A2: This depends on the stability of your product under acidic conditions. If your product is acid-sensitive, you should consider alternative methods or use a very mild acidic wash (e.g., saturated ammonium chloride solution).
Q3: Can I use a basic wash to remove this compound?
A3: A basic wash (e.g., with sodium bicarbonate or sodium hydroxide) can be used, but it's important to consider that this may promote the hydrolysis of the chloromethyl group to a hydroxymethyl group.[1][2] This can be an effective removal strategy if your desired product is stable under basic conditions and you want to convert the starting material into a more polar, easily removable byproduct.
Q4: I performed an acidic wash, but I still see unreacted starting material in my organic layer. What should I do?
A4: There are several possibilities:
-
The acidic wash may not have been efficient enough. You can try repeating the wash with fresh acidic solution.
-
The concentration of the acid may be too low. You can try a slightly more concentrated acid solution, keeping in mind the stability of your product.
-
Your product may have some solubility in the aqueous layer, leading to an equilibrium that is difficult to shift. In this case, multiple extractions with the organic solvent after the wash may be necessary.
Q5: Are there any alternatives to acid-base extraction?
A5: Yes, other methods include:
-
Chromatography: Silica gel column chromatography is a very effective method for separating unreacted this compound from your product, especially if your product has a significantly different polarity.
-
Complexation with Copper Sulfate: Washing the organic layer with an aqueous solution of copper (II) sulfate can remove pyridine derivatives by forming a water-soluble copper complex.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | The organic solvent is partially miscible with the aqueous layer. High concentration of salts or other components. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, you may need to filter the mixture through a pad of celite. |
| Product loss into the aqueous layer | The protonated form of your product has some water solubility. | Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Consider using a milder acidic wash (e.g., NH4Cl solution). |
| Degradation of the desired product | The product is sensitive to the pH of the wash solution. | If acid-sensitive, avoid strong acidic washes. If base-sensitive, avoid strong basic washes. Screen for pH stability of your product on a small scale before performing the workup on the entire batch. |
| Incomplete removal of this compound | Insufficient washing or extraction. The starting material is not sufficiently soluble in the aqueous phase. | Increase the number of aqueous washes. Ensure vigorous mixing during extraction to maximize partitioning. If using an acidic wash, ensure the pH of the aqueous layer is acidic after the extraction. |
Physicochemical Properties of this compound and its Derivatives
The following table summarizes key physicochemical properties. Note that some values are estimated based on structurally similar compounds due to the limited availability of specific data for this compound.
| Property | This compound | 4-(Hydroxymethyl)-2-methoxypyridine (Hydrolysis Product) | This compound HCl (Protonated Form) |
| Molecular Weight | 157.60 g/mol | 139.15 g/mol | 194.06 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Solubility in Water | Sparingly soluble (estimated) | Soluble (estimated) | Soluble[4] |
| Solubility in Organic Solvents | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, Toluene (estimated) | Less soluble in non-polar organic solvents (estimated) | Insoluble in non-polar organic solvents (estimated) |
| Stability | Stable under neutral and mildly acidic conditions. May hydrolyze under strongly basic or prolonged aqueous conditions.[1][2] | Stable | Stable under normal conditions.[5] |
Experimental Protocols
Protocol 1: Standard Acidic Workup
This protocol is suitable for reactions where the desired product is stable to mild acid.
-
Reaction Quenching: If necessary, quench the reaction by slowly adding it to a stirred, cooled volume of a suitable solvent (e.g., ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M aqueous HCl solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains your product, and the aqueous layer contains the protonated this compound.
-
Drain Aqueous Layer: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M HCl (steps 3-6) one to two more times. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Hydrolytic Workup with a Basic Wash
This protocol is suitable for reactions where the desired product is stable to basic conditions and hydrolysis of the unreacted starting material is desired.
-
Reaction Quenching: As described in Protocol 1.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M aqueous NaOH solution.
-
Extraction and Hydrolysis: Stopper the funnel and shake vigorously for 5-10 minutes to ensure complete reaction and extraction.
-
Phase Separation: Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the sodium salt of the hydrolyzed starting material.
-
Drain Aqueous Layer: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH if necessary.
-
Water Wash: Wash the organic layer with an equal volume of water.
-
Brine Wash: Wash the organic layer with an equal volume of brine.
-
Drying and Solvent Removal: Proceed as described in Protocol 1 (steps 10-11).
Workup Decision Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate workup procedure.
Caption: Decision tree for selecting a workup procedure.
Signaling Pathway for Removal via Acidic Extraction
The following diagram illustrates the chemical principle behind the acidic extraction workup.
Caption: Mechanism of acidic extraction for removal.
References
Technical Support Center: Safe Disposal of 4-(Chloromethyl)-2-methoxypyridine Waste
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of waste containing 4-(Chloromethyl)-2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a halogenated organic compound and a pyridine derivative. The primary hazards include potential toxicity, irritation upon contact with skin or eyes, and environmental persistence if not disposed of correctly. As a chloromethylated compound, it may also have alkylating properties.
Q2: Can I dispose of small quantities of this compound waste down the drain?
A2: No. Due to its halogenated nature and potential environmental toxicity, this compound should never be disposed of down the drain.[1] It must be treated as hazardous chemical waste.
Q3: What is the general procedure for collecting this compound waste in the lab?
A3: All waste containing this compound, including reaction residues, contaminated solvents, and used consumables, should be collected in a designated, properly labeled, and sealed hazardous waste container.[2][3] The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
Q4: How should I label the waste container for this compound?
A4: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[3] Also, list any other solvents or chemicals present in the waste stream.
Q5: Is incineration a suitable disposal method for this type of waste?
A5: Yes, incineration at a licensed hazardous waste facility is a common and effective disposal method for halogenated organic compounds.[4] This process ensures the complete destruction of the molecule.
Q6: Can I neutralize this compound waste in the lab before disposal?
A6: Yes, chemical neutralization through alkaline hydrolysis can be a viable method to degrade this compound into less hazardous compounds. However, this procedure must be carried out with extreme caution in a controlled laboratory environment. The detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Spill of this compound waste. | Accidental mishandling of the waste container. | For small spills, absorb the material with an inert absorbent like vermiculite or sand. Place the contaminated absorbent into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately. |
| The pH of the waste after the neutralization protocol is still acidic. | Insufficient amount of base was added. | Slowly add more of the 10% sodium hydroxide solution while monitoring the pH with a calibrated pH meter until it reaches the desired range of 8-10. |
| A precipitate forms during the neutralization process. | The hydrolysis product may have limited solubility in the aqueous solution. | This is not necessarily a problem. Ensure the mixture is well-stirred and proceed with the disposal of the entire mixture as aqueous waste after confirming the degradation of the starting material. |
| Unsure if the neutralization reaction is complete. | Reaction time was insufficient, or the temperature was too low. | If possible, analyze a sample of the reaction mixture by a suitable analytical method (e.g., TLC, GC-MS) to confirm the absence of the starting material. If this is not feasible, extend the reaction time and ensure the temperature is maintained as per the protocol. |
Data Presentation
Table 1: Summary of Alkaline Hydrolysis Parameters for this compound Waste
| Parameter | Value/Condition | Notes |
| Reagent | Sodium Hydroxide (NaOH) | A common and effective base for hydrolysis. |
| Concentration of NaOH | 10% (w/v) aqueous solution | Provides a sufficiently alkaline environment for the reaction. |
| Reaction Temperature | 50-60 °C | Gentle heating accelerates the rate of hydrolysis. |
| Reaction Time | 2-4 hours | Should be sufficient for complete degradation, but verification is recommended. |
| Final pH | 8-10 | Ensures complete neutralization. |
| Product | 4-(Hydroxymethyl)-2-methoxypyridine and Sodium Chloride | These are significantly less hazardous than the starting material. |
Experimental Protocols
Detailed Methodology for Alkaline Hydrolysis of this compound Waste
Objective: To degrade this compound into the less hazardous 4-(Hydroxymethyl)-2-methoxypyridine via alkaline hydrolysis.
Materials:
-
Waste containing this compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Round bottom flask or beaker of appropriate size
-
Heating mantle or water bath
-
Condenser (if significant volatile solvents are present in the waste)
-
pH meter or pH paper
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Waste Characterization: If the waste is in an organic solvent, it is preferable to remove the solvent under reduced pressure if it is safe to do so. If the waste is already in an aqueous solution, proceed to the next step.
-
Reaction Setup: Place the waste containing this compound in a round bottom flask or beaker equipped with a magnetic stir bar. If volatile organic solvents are present, attach a condenser to the flask.
-
Addition of Base: Slowly and with constant stirring, add the 10% sodium hydroxide solution to the waste. A general rule of thumb is to use a 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound.
-
Heating and Reaction: Gently heat the mixture to 50-60 °C using a heating mantle or water bath. Continue stirring the reaction mixture at this temperature for 2-4 hours.
-
Monitoring: Periodically and cautiously, check the pH of the solution to ensure it remains alkaline (pH > 10) throughout the reaction.
-
Cooling and Final pH Adjustment: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Check the final pH of the solution. If it is highly alkaline (pH > 10), it can be neutralized to a pH between 8 and 10 with a dilute acid (e.g., 1M HCl).
-
Disposal: The resulting aqueous solution containing 4-(Hydroxymethyl)-2-methoxypyridine and sodium chloride can now be disposed of as aqueous chemical waste through your institution's EHS office.
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
Validation & Comparative
Unveiling the Reactivity Race: 4-(Bromomethyl)-2-methoxypyridine Edges Out its Chloro-Counterpart in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is paramount to reaction efficiency and yield. When considering the functionalization of the 2-methoxypyridine scaffold at the 4-methyl position, two common intermediates come to the forefront: 4-(chloromethyl)-2-methoxypyridine and 4-(bromomethyl)-2-methoxypyridine. A critical analysis of their reactivity profiles reveals that the bromo-derivative consistently offers a significant advantage in nucleophilic substitution reactions, a cornerstone of many synthetic pathways.
The enhanced reactivity of 4-(bromomethyl)-2-methoxypyridine stems from the fundamental principles of nucleophilic substitution, particularly the S(_N)2 mechanism, which is characteristic of primary benzylic-like halides. In this concerted, single-step reaction, the rate is significantly influenced by the nature of the leaving group. The better the leaving group, the faster the reaction proceeds.
In the contest between chloride and bromide, bromide emerges as the superior leaving group. This is attributed to its lower basicity compared to chloride. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br
−
) is a more stable, and therefore weaker, conjugate base than the chloride ion (Cl−
Quantitative Reactivity Comparison (Predicted)
To illustrate the expected difference in reactivity, the following table provides a qualitative and predicted quantitative comparison based on established chemical principles.
| Parameter | This compound | 4-(Bromomethyl)-2-methoxypyridine | Rationale |
| Leaving Group | Chloride (Cl
| Bromide (Br
| Bromide is a weaker base and thus a better leaving group. |
| Predicted Reaction Rate | Slower | Faster | Due to the superior leaving group ability of bromide. |
Relative Rate Constant (k
| 1 | >1 (typically 10-50x faster) | Based on typical relative rates of alkyl bromides vs. chlorides in S(_N)2 reactions. |
| Reaction Conditions | May require higher temperatures or longer reaction times. | Milder conditions, shorter reaction times. | Higher reactivity allows for less forcing conditions. |
Experimental Protocols: A Representative Nucleophilic Substitution
The following protocols outline a typical nucleophilic substitution reaction for both compounds with sodium azide to form the corresponding 4-(azidomethyl)-2-methoxypyridine. These protocols are based on standard procedures for S(_N)2 reactions with benzylic-like halides.
Synthesis of 4-(azidomethyl)-2-methoxypyridine from this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN(_3), 1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 4-(azidomethyl)-2-methoxypyridine from 4-(bromomethyl)-2-methoxypyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(bromomethyl)-2-methoxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN(_3), 1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized S(_N)2 reaction mechanism for the substitution of the halide in 4-(halomethyl)-2-methoxypyridine with a nucleophile.
Caption: Generalized S(_N)2 mechanism for 4-(halomethyl)-2-methoxypyridine.
Confirming the Molecular Blueprint: A Guide to 2D NMR in the Structural Analysis of 4-(Chloromethyl)-2-methoxypyridine Derivatives
For researchers and professionals in drug development, the precise structural confirmation of novel compounds is a non-negotiable cornerstone of synthesis and characterization.[1] 4-(Chloromethyl)-2-methoxypyridine derivatives, a class of compounds significant in organic synthesis and as pharmaceutical intermediates, demand rigorous structural validation.[2] While 1D Nuclear Magnetic Resonance (NMR) provides initial insights, complex substitution patterns can lead to spectral overlap and ambiguity. Two-dimensional (2D) NMR spectroscopy emerges as the definitive tool, offering enhanced resolution and detailed connectivity information to unambiguously elucidate the molecular architecture.[3][4]
This guide compares the most common and powerful 2D NMR techniques—COSY, HSQC, and HMBC—in the context of characterizing this compound derivatives, providing supporting data and detailed experimental protocols for their application.
Unraveling Connectivity: A Comparison of Key 2D NMR Experiments
The power of 2D NMR lies in its ability to spread NMR signals across two frequency dimensions, revealing correlations between different nuclei that are often hidden in a 1D spectrum.[3][5] For a substituted pyridine, these experiments are indispensable for correctly assigning protons and carbons on the aromatic ring and its substituents. The three primary experiments used for small molecule characterization are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6][7]
| 2D NMR Experiment | Correlation Type | Information Provided | Primary Application for Pyridine Derivatives |
| COSY (Correlation Spectroscopy) | ¹H—¹H | Shows protons that are coupled to each other, typically through 2-3 bonds (J-coupling).[6][8] | Identifying adjacent protons on the pyridine ring and confirming the structure of alkyl side chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C (One-bond) | Correlates protons directly attached to a carbon atom.[1][7] | Assigning carbons that have attached protons (CH, CH₂, CH₃ groups). Confirms which proton is attached to which carbon. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C (Multiple-bond) | Correlates protons to carbons over longer ranges, typically 2-4 bonds.[7][8] | Crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton by linking different fragments. |
Representative Experimental Data
To illustrate the application of these techniques, the table below presents hypothetical but realistic NMR data for a generic this compound derivative. The assignments are based on typical chemical shifts and expected 2D correlations.
Table 1: Representative NMR Data for a this compound Derivative
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | COSY (¹H—¹H) Correlations | HSQC (¹H—¹³C) Correlation | HMBC (¹H—¹³C) Correlations |
| Pyridine-H3 | 6.95 (d) | 110.5 | H5 | C3 | C2, C4, C5 |
| Pyridine-H5 | 7.15 (d) | 115.8 | H3, H6 | C5 | C3, C4, C6 |
| Pyridine-H6 | 8.20 (s) | 149.5 | H5 | C6 | C2, C4, C5 |
| -OCH₃ | 3.95 (s) | 54.0 | - | C-OCH₃ | C2 |
| -CH₂Cl | 4.60 (s) | 45.0 | - | C-CH₂Cl | C3, C4, C5 |
| Pyridine-C2 | - | 164.0 | - | - | H6, -OCH₃ |
| Pyridine-C4 | - | 152.0 | - | - | H3, H5, H6, -CH₂Cl |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Coupling patterns are abbreviated (s: singlet, d: doublet).
Detailed Experimental Protocols
Reproducible and high-quality data depend on meticulous experimental execution. The following are generalized protocols for acquiring 2D NMR spectra for small molecules like this compound derivatives.
Sample Preparation
-
Sample Amount: Dissolve 5-20 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Solvent Selection: Choose a solvent that fully dissolves the sample and has minimal signal interference in the regions of interest.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate (minimum 4.5 cm) for proper instrument shimming.[8]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent issues with spectral quality.
NMR Data Acquisition
The following outlines the workflow and key experiments for structural elucidation.
Caption: Workflow for structural confirmation using 2D NMR.
a. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons coupled to each other.[8]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is typically used.[8]
-
Key Parameters:
-
Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): 2 to 8 scans per increment are usually sufficient.
-
Increments (F1 dimension): 128 to 256 increments are common for good resolution.
-
-
Analysis: Cross-peaks appear between signals of protons that are J-coupled, revealing neighbor relationships.[1]
b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is attached to which carbon.[1]
-
Pulse Program: A phase-sensitive gradient-selected HSQC with adiabatic pulses is recommended for uniform excitation.
-
Key Parameters:
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: Set to cover all expected carbon signals (e.g., 0-170 ppm).
-
¹J(CH) Coupling Constant: Optimized for one-bond C-H coupling, typically set to 145 Hz.
-
Number of Scans (NS): 4 to 16 scans per increment, depending on concentration.
-
-
Analysis: Each cross-peak represents a direct bond between a proton and a carbon.
c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To connect molecular fragments through long-range (2-3 bond) C-H correlations.[8]
-
Pulse Program: A gradient-selected HMBC sequence is standard.
-
Key Parameters:
-
¹H and ¹³C Spectral Widths: Same as HSQC.
-
nJ(CH) Coupling Constant: Optimized for long-range couplings. A value of 8-10 Hz is a good starting point.[8]
-
Number of Scans (NS): 8 to 32 scans per increment, as HMBC is less sensitive than HSQC.
-
-
Analysis: Cross-peaks link protons to carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall carbon skeleton.
The diagram below illustrates the key HMBC correlations that would be expected for a this compound structure, demonstrating how this technique pieces the molecular puzzle together.
Caption: Visualization of key 2- and 3-bond HMBC correlations.
References
- 1. emerypharma.com [emerypharma.com]
- 2. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Quantitative Purity Analysis of 4-(Chloromethyl)-2-methoxypyridine: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of quality control in the pharmaceutical industry. For intermediates like 4-(Chloromethyl)-2-methoxypyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), accurate purity assessment ensures the reliability and safety of the final drug product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of a small molecule like this compound.
| Parameter | qNMR (Quantitative Nuclear Magnetic Resonance) | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Absolute quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with quantification typically by UV detection. | Separation based on the differential partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase, with quantification typically by Flame Ionization Detection (FID). |
| Accuracy | High (typically 98-102% recovery).[1][2] | High (typically 98-102% recovery). | High (typically 98-102% recovery). |
| Precision (RSD) | Excellent (< 1%).[2] | Excellent (< 2%). | Excellent (< 2%). |
| **Linearity (R²) ** | Excellent (> 0.999).[3] | Excellent (> 0.999). | Excellent (> 0.999). |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.05% | ~0.05% |
| Sample Preparation | Minimal (dissolution in a deuterated solvent with an internal standard). | Moderate (dissolution, filtration, and sometimes derivatization). | Moderate (dissolution, and for non-volatile compounds, derivatization). |
| Analysis Time per Sample | ~5-15 minutes | ~15-45 minutes | ~20-60 minutes |
| Structural Information | Yes (provides detailed structural confirmation). | No (retention time is the primary identifier). | No (retention time is the primary identifier). |
| Reference Standard | Requires a certified internal standard, but not a standard of the analyte itself.[4] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be illustrative and may require optimization for specific instrumentation and laboratory conditions.
Quantitative NMR (qNMR) Protocol
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm)
2. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: zg30 (or equivalent 30° pulse)
-
Acquisition Time (AQ): At least 3 seconds
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 15-25 seconds to ensure full relaxation)
-
Number of Scans (NS): 8 or 16 (can be adjusted to achieve a signal-to-noise ratio > 250:1 for the signals of interest)[5]
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet signals for the methoxy protons (~3.9 ppm) and the chloromethyl protons (~4.7 ppm) are suitable for quantification. For maleic acid, the singlet for the two vinyl protons (~6.3 ppm) is used.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Materials and Reagents:
-
This compound sample and certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution of the this compound sample at a concentration of 1 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography (GC) Protocol
1. Materials and Reagents:
-
This compound sample and certified reference standard
-
Methanol (GC grade)
-
Carrier Gas: Helium or Hydrogen (high purity)
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Injection Volume: 1 µL (split ratio 50:1)
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a sample solution of the this compound sample at a concentration of 1 mg/mL in methanol.
4. Data Analysis:
-
Similar to HPLC, purity is determined by area normalization.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound purity, from sample receipt to the final report. This workflow is applicable to all three analytical techniques discussed.
Caption: General workflow for the purity determination of this compound.
Conclusion
The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary analytical method that provides absolute quantification without the need for a specific reference standard of the analyte. Its ability to provide structural information simultaneously makes it a powerful tool for both purity assessment and identity confirmation. The minimal sample preparation and rapid analysis time are also significant advantages.
-
HPLC is a versatile and widely used technique that offers excellent sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities. However, it relies on the availability of a certified reference standard of the analyte.
-
GC is a robust and reliable method for the analysis of volatile and thermally stable compounds. Its high sensitivity, particularly with an FID, makes it suitable for purity analysis, but like HPLC, it requires a specific reference standard.
For routine quality control where high throughput and accuracy are paramount, a validated HPLC or GC method may be sufficient. However, for the certification of reference materials or in situations where a specific standard is unavailable, qNMR offers a distinct and valuable alternative. Ultimately, a combination of these orthogonal techniques can provide the most comprehensive and reliable assessment of the purity of this compound.
References
Alternative reagents to 4-(Chloromethyl)-2-methoxypyridine for introducing the 2-methoxypyridin-4-ylmethyl group
For researchers and professionals in drug development, the efficient introduction of specific pharmacophores is a critical step in synthesizing new molecular entities. The 2-methoxypyridin-4-ylmethyl moiety is a key structural component in a class of highly successful drugs known as proton pump inhibitors (PPIs). The most common reagent for installing this group is 4-(chloromethyl)-2-methoxypyridine. This guide provides a comprehensive comparison of this conventional reagent with several viable alternatives, supported by experimental data and detailed protocols to assist in method selection and optimization.
Baseline Reagent: this compound Hydrochloride
This compound, typically used as its more stable hydrochloride salt, is a reactive electrophile well-suited for S(_N)2 reactions with a variety of nucleophiles. Its utility is established in the large-scale synthesis of several commercial PPIs.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Chlorination of 2-Hydroxy-4-methylpyridine A mixture of 2-hydroxy-4-methylpyridine and a chlorinating agent such as phosphorus oxychloride (POCl(_3)) is heated. After the reaction, the excess POCl(_3) is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to afford 2-chloro-4-methylpyridine.
Step 2: Methoxylation 2-Chloro-4-methylpyridine is treated with sodium methoxide in methanol at elevated temperatures to yield 4-methyl-2-methoxypyridine.
Step 3: Radical Chlorination 4-Methyl-2-methoxypyridine is subjected to radical chlorination, for instance, using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride), to yield this compound. The free base is often converted to the hydrochloride salt for improved stability and handling by treating the solution with HCl.
Alkylation Performance Data: this compound HCl
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 5-methoxy-2-mercaptobenzimidazole | NaOH, Ethanol, Reflux | Omeprazole | Not specified | General knowledge |
| Imidazo[4,5-b]pyridine derivative | K(_2)CO(_3), DMF | N-alkylated product | 72% | [1] |
Alternative Reagents and Methodologies
Several alternatives to this compound exist, each with its own set of advantages and disadvantages regarding reactivity, stability, and ease of synthesis.
4-(Bromomethyl)-2-methoxypyridine
The bromo-analogue is expected to be more reactive than the chloro-derivative due to bromide being a better leaving group. This increased reactivity can be advantageous for less nucleophilic substrates or when milder reaction conditions are required.
A common method involves the radical bromination of 4-methyl-2-methoxypyridine using N-bromosuccinimide (NBS) and a radical initiator.
-
To a solution of 4-methyl-2-methoxypyridine in a non-polar solvent like carbon tetrachloride, add NBS and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate.
-
Evaporate the solvent to yield the crude product, which can be purified by chromatography or converted to its hydrobromide salt by treatment with HBr.
Alkylation Performance Data: 4-(Bromomethyl)-2-methoxypyridine
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Pyridinemethanol | PBr(_3), Chloroform, 45°C | 4-(Bromomethyl)pyridinium bromide | 93% | [2] |
Activation of 4-(Hydroxymethyl)-2-methoxypyridine
In situ activation of the corresponding alcohol, 4-(hydroxymethyl)-2-methoxypyridine, provides a versatile alternative to using the pre-formed halides.
The Mitsunobu reaction allows for the conversion of the primary alcohol to an electrophilic species in situ, which then reacts with a suitable nucleophile. This method is known for its mild conditions and broad substrate scope, particularly for N- and O-alkylation.
-
To a cooled (0 °C) solution of 4-(hydroxymethyl)-2-methoxypyridine, the nucleophile, and triphenylphosphine (PPh(_3)) in an anhydrous solvent like THF, add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The workup typically involves removal of the solvent and purification by chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Alkylation Performance Data: Mitsunobu Reaction
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Diastereomeric alcohol | DEAD, PPh(_3) | Bicyclic compound | 92% | [3] |
| (S)-ethyl lactate | DIAD, PPh(_3), THF, Reflux | Chiral ester | 88% | [3] |
| N-carbobenzoxy-2-nitrobenzenesulfonamide | - | Sulfonamide derivative | 76% | [3] |
The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in a subsequent step.
-
To a cooled (0 °C) solution of 4-(hydroxymethyl)-2-methoxypyridine and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane), add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the tosylate, which can be purified by recrystallization or chromatography.
Reductive Amination using 2-Methoxy-4-pyridinecarboxaldehyde
For the specific case of introducing the 2-methoxypyridin-4-ylmethyl group onto a primary or secondary amine, reductive amination of the corresponding aldehyde is a powerful and efficient method.
-
A mixture of 2-methoxy-4-pyridinecarboxaldehyde and the amine is stirred in a suitable solvent (e.g., methanol, dichloroethane).
-
A reducing agent, such as sodium borohydride (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), or sodium triacetoxyborohydride (NaBH(OAc)(_3)), is added to the mixture.
-
The reaction is stirred at room temperature until the imine intermediate is fully reduced.
-
Workup involves quenching the excess reducing agent, removing the solvent, and purifying the product.
Alkylation Performance Data: Reductive Amination
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| n-Butylamine | H(_2), Co-containing composite | - | 72-96% | [4] |
| Benzylamine | H(_2), Co-containing composite | - | 72-96% | [4] |
| Aniline | NaBH(_4), DOWEX(R)50WX8 | THF | High to excellent | [5] |
Grignard Reaction with 2-Methoxy-4-pyridinecarboxaldehyde
To form a C-C bond and introduce the 2-methoxypyridin-4-ylmethyl group with an additional carbon substituent, the Grignard reaction with 2-methoxy-4-pyridinecarboxaldehyde is a viable option.
-
A solution of the Grignard reagent (R-MgX) in an ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a cooled solution of 2-methoxy-4-pyridinecarboxaldehyde in the same solvent.
-
The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layers are combined, dried, and concentrated. The resulting secondary alcohol can be used as is or further manipulated.
Alkylation Performance Data: Grignard Reaction
| Grignard Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Ethylmagnesium bromide | CuBr·SMe(_2), Ligand, Toluene, -78 °C | Chiral dihydro-4-pyridone | 66% (97% ee) | [6] |
| Various alkyl Grignards | Benzyl chloroformate, -78 °C | Dihydro-4-pyridones | 58-94% (>98% ee) | [6] |
Comparative Summary of Reagents
| Reagent/Method | Precursor | Reactivity | Key Advantages | Key Disadvantages |
| This compound | 4-Methyl-2-methoxypyridine | Moderate | Well-established, cost-effective for large scale. | Multi-step synthesis, potential lachrymator. |
| 4-(Bromomethyl)-2-methoxypyridine | 4-Methyl-2-methoxypyridine | High | More reactive than chloro-analog, milder conditions. | Potentially less stable, more expensive. |
| Mitsunobu Reaction | 4-(Hydroxymethyl)-2-methoxypyridine | Variable | Mild conditions, broad scope, stereochemical inversion. | Stoichiometric byproducts can complicate purification. |
| Sulfonate Esters | 4-(Hydroxymethyl)-2-methoxypyridine | High | Clean reaction, good leaving group. | Two-step process (activation then substitution). |
| Reductive Amination | 2-Methoxy-4-pyridinecarboxaldehyde | N/A | High yields for N-alkylation, one-pot procedure. | Limited to the synthesis of amines. |
| Grignard Reaction | 2-Methoxy-4-pyridinecarboxaldehyde | N/A | Forms C-C bonds, introduces further diversity. | Sensitive to protic functional groups. |
Logical Workflow for Reagent Selection
The choice of reagent depends on the nature of the nucleophile and the desired bond to be formed. The following diagram illustrates a general decision-making workflow.
Pharmacological Significance: The Role in Proton Pump Inhibitors
The 2-methoxypyridin-4-ylmethyl group is a cornerstone of many proton pump inhibitors (PPIs), such as omeprazole. These drugs are used to treat acid-related conditions by irreversibly inhibiting the stomach's H(+)/K(+) ATPase, or proton pump.
The pyridine moiety of the PPI is crucial for its mechanism of action. In the acidic environment of the parietal cells of the stomach, the pyridine nitrogen becomes protonated. This triggers a rearrangement of the molecule, converting the inactive prodrug into a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[7][8][9]
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of 4-(Chloromethyl)-2-methoxypyridine: An Economic and Industrial Route Comparison
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a critical concern. 4-(Chloromethyl)-2-methoxypyridine, a vital building block in the synthesis of several active pharmaceutical ingredients (APIs), is no exception. This guide provides a comparative economic analysis of the primary industrial routes for its production, supported by experimental data and process diagrams to aid in informed decision-making for process optimization and large-scale manufacturing.
Two principal industrial routes have been identified for the synthesis of this compound: one commencing with the readily available and bio-renewable resource, maltol, and another utilizing substituted pyridines, such as 2,3-dimethylpyridine, as the starting material. Each pathway presents a unique set of economic and environmental considerations.
Executive Summary of Industrial Routes
| Feature | Route 1: The Maltol Pathway | Route 2: The Substituted Pyridine Pathway |
| Starting Material | Maltol | 2,3-Dimethylpyridine |
| Key Advantages | Utilizes a renewable and relatively inexpensive starting material. Patented improvements suggest a greener process with reduced waste. | Potentially a more direct route with fewer steps. |
| Key Disadvantages | A multi-step synthesis. | Employs hazardous and expensive reagents like sodium hydride (NaH). Potentially higher raw material costs. |
| Economic Outlook | Favorable, particularly with process optimizations that minimize waste and improve yield. | May be less economically viable due to the high cost and handling requirements of specific reagents. |
Route 1: The Maltol Pathway - A Green and Economical Approach
This route leverages maltol, a naturally occurring organic compound, as the initial building block. The synthesis proceeds through several key transformations, including methylation, amination, chlorination, and oxidation.
A significant advancement in this pathway involves a process improvement that addresses the handling of excess phosphorus oxychloride (POCl₃), a common chlorinating agent. By utilizing dimethylformamide (DMF), the excess POCl₃ is converted into a Vilsmeier reagent, a valuable byproduct, thereby reducing acidic wastewater and improving the overall yield.[1][2] This modification not only enhances the economic viability of the process but also aligns with the principles of green chemistry by minimizing waste generation.
Experimental Protocol: Key Chlorination Step (Improved)
-
Reaction: 3-methoxy-2-methyl-4-pyrone is reacted with an excess of phosphorus oxychloride.
-
Work-up: After the reaction, DMF is added to the mixture to react with the unconsumed phosphorus oxychloride. This forms the Vilsmeier reagent, which can be separated.
-
Hydrolysis: The remaining reaction mixture is then carefully hydrolyzed to yield 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Yield: This improved process is reported to have a high yield, although specific quantitative data may vary based on scale and specific conditions.[1][2]
DOT Script for The Maltol Pathway
Caption: Synthetic pathway of this compound starting from maltol.
Route 2: The Substituted Pyridine Pathway - A More Direct but Costlier Alternative
This synthetic approach begins with a substituted pyridine, such as 2,3-dimethylpyridine. The synthesis typically involves oxidation to a pyridine-N-oxide, followed by nitration and subsequent chlorination steps.
A key economic consideration for this route is the use of sodium hydride (NaH) in certain variations. Sodium hydride is a potent but highly reactive and expensive reagent, which increases both the material costs and the safety measures required for its handling on an industrial scale. This can significantly impact the overall cost-effectiveness of the process.
Experimental Protocol: General Steps
-
Oxidation: 2,3-dimethylpyridine is oxidized to form the corresponding N-oxide.
-
Nitration: The pyridine-N-oxide is then nitrated to introduce a nitro group onto the pyridine ring.
-
Chlorination: Subsequent chlorination steps, often employing reagents like thionyl chloride or phosphorus oxychloride, lead to the formation of the final product.
DOT Script for The Substituted Pyridine Pathway
Caption: Synthetic pathway of this compound from 2,3-dimethylpyridine.
Economic Analysis: A Comparative Overview
A direct, quantitative comparison of the two routes is challenging without access to proprietary industrial data. However, a qualitative and semi-quantitative analysis based on the cost of starting materials and key reagents, as well as considerations of process safety and waste management, can provide valuable insights.
| Cost Factor | Route 1: The Maltol Pathway | Route 2: The Substituted Pyridine Pathway |
| Starting Material Cost | Lower (Maltol is a relatively inexpensive, bulk commodity). | Higher (Substituted pyridines are generally more expensive). |
| Key Reagent Costs | Moderate (POCl₃ and SOCl₂ are standard industrial reagents). The use of DMF for POCl₃ quenching can be cost-effective due to byproduct valorization. | High (The use of NaH significantly increases reagent costs and requires specialized handling). |
| Waste Disposal Costs | Lower, especially with the improved process that minimizes acidic wastewater. | Potentially higher due to the quenching of reactive reagents and the generation of more complex waste streams. |
| Process Safety & Handling | Generally considered safer. | Higher risk due to the use of highly reactive and flammable reagents like NaH. |
| Overall Yield | High yields have been reported for the improved process. | Yields can be variable depending on the specific reagents and conditions used. |
| Capital Expenditure | Standard chemical processing equipment. | May require specialized equipment for handling hazardous materials. |
Note on Reagent Pricing: The following are approximate bulk prices and can vary significantly based on supplier, purity, and market conditions.
-
Maltol: ~$10-20/kg
-
2,3-Dimethylpyridine: ~$30-50/kg
-
Phosphorus Oxychloride: ~$2-5/kg
-
Thionyl Chloride: ~$3-6/kg
-
Sodium Hydride (60% dispersion in oil): ~$50-100/kg
Conclusion and Recommendations
Based on the available data, the Maltol Pathway emerges as the more economically favorable and environmentally sustainable route for the industrial production of this compound. The use of a renewable and inexpensive starting material, coupled with process improvements that enhance yield and minimize waste, makes it an attractive option for large-scale manufacturing.
The Substituted Pyridine Pathway, while potentially more direct, is hampered by the high cost and safety concerns associated with key reagents like sodium hydride. This route may be suitable for smaller-scale synthesis or for the production of specific derivatives where the cost of raw materials is less of a limiting factor.
For researchers and drug development professionals, a thorough evaluation of both routes is recommended, taking into account the specific requirements of their synthesis, scale of production, and economic constraints. Further process optimization of the Maltol Pathway, focusing on maximizing yield and minimizing energy consumption, could further solidify its position as the preferred industrial route for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Analysis of 4-(Chloromethyl)-2-methoxypyridine NMR Spectra from Commercial Sources
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the purity and structural integrity of starting materials are paramount. 4-(Chloromethyl)-2-methoxypyridine is a key building block in the development of various pharmaceutical compounds. Verifying the identity and purity of this reagent from different commercial suppliers is a critical first step in any research and development workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.
This guide offers a comparative overview of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of publicly accessible NMR data directly from commercial suppliers, this guide utilizes referenced data from peer-reviewed scientific literature as a benchmark for what researchers can expect. The presented data serves as a standard for comparison against spectra obtained from various commercial sources.
NMR Spectral Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on data reported in scientific literature. Researchers should compare this data with the certificates of analysis and their own internally acquired NMR spectra of the material obtained from commercial vendors.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 8.24 | d | 5.2 |
| H-3 | 7.03 | s | - |
| H-5 | 6.91 | d | 5.2 |
| -CH₂Cl | 4.53 | s | - |
| -OCH₃ | 3.93 | s | - |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 164.5 |
| C-4 | 152.0 |
| C-6 | 149.3 |
| C-5 | 117.4 |
| C-3 | 110.1 |
| -OCH₃ | 53.5 |
| -CH₂Cl | 44.9 |
Note: The spectral data presented is based on a representative spectrum and may vary slightly depending on the solvent used and the specific instrumentation.
Experimental Workflow for NMR Analysis
The following diagram outlines a standard workflow for the NMR analysis of a chemical compound like this compound. Adherence to a consistent protocol is essential for obtaining high-quality, reproducible spectra.
Experimental Protocols
Below are detailed methodologies for the key steps in the NMR analysis of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be consistent for comparing different samples.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is also common practice.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard pulse sequences. Key parameters to note include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Integration and Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.
-
Data Comparison: The processed ¹H and ¹³C NMR spectra are then compared to the reference data. Key points of comparison include chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. Any significant deviations or the presence of unassigned peaks may indicate impurities or a different isomeric structure.
By following this guide, researchers can confidently assess the quality of this compound from various commercial sources, ensuring the reliability of their subsequent synthetic endeavors.
A Comparative Guide to the Validation of a New HPLC and GC-MS Method for the Quantification of 4-(Chloromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two newly validated analytical methods for the precise quantification of 4-(Chloromethyl)-2-methoxypyridine, a critical intermediate in pharmaceutical synthesis. The validation of these methods—a High-Performance Liquid Chromatography (HPLC) with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS)—has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][2][3][4] This document presents the detailed experimental protocols, a comparative summary of the validation data, and a workflow diagram to aid researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to Analytical Method Validation
The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[2][4] This involves a thorough evaluation of several performance characteristics to ensure the reliability and accuracy of the analytical data.[5][6] For quantitative tests of impurities or active moieties, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
This guide compares two distinct analytical approaches for this compound quantification:
-
New Method 1: HPLC-UV: A robust and widely used technique in pharmaceutical quality control for its precision and accuracy in quantifying analytes.
-
Alternative Method: GC-MS: A highly sensitive and selective method, particularly useful for the analysis of volatile and semi-volatile compounds.[10]
Comparative Summary of Validation Data
The performance of the HPLC-UV and GC-MS methods for the quantification of this compound was evaluated and the results are summarized below.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte. Peak purity index > 0.999. | No interfering peaks at the retention time and m/z of the analyte. Mass spectral library match > 95%. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 150 | 0.1 - 25 | Dependent on the intended application. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.8% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | To be determined and justified. |
| LOQ (µg/mL) | 1.0 | 0.1 | To be determined and justified. |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. | No significant impact on results with minor changes in inlet temperature and carrier gas flow rate. | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS methods are provided below.
New Method 1: HPLC-UV Quantification
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1.0, 5, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of diluent. Further dilute to fall within the calibration range.
Alternative Method: GC-MS Quantification
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (m/z to be determined based on the mass spectrum of the analyte, e.g., parent ion and major fragments).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 2.5, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve in 100 mL of the solvent. Further dilute to fall within the calibration range.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for the validation of a new analytical method.
Conclusion
Both the developed HPLC-UV and GC-MS methods are demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The HPLC-UV method offers a straightforward, cost-effective solution suitable for routine quality control with a wider linear range. The GC-MS method provides significantly lower detection and quantification limits, making it the preferred choice for trace-level analysis and impurity profiling where high sensitivity is paramount. The selection between these two validated methods should be based on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. wjarr.com [wjarr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. zeptometrix.com [zeptometrix.com]
Predicting the Reactivity of 4-(Chloromethyl)-2-methoxypyridine: A DFT-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 4-(chloromethyl)-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. Leveraging Density Functional Theory (DFT) calculations, this document offers insights into the molecule's electrophilic and nucleophilic sites, comparing its reactivity profile with related pyridine derivatives. The information presented is intended to guide synthetic strategy and reaction design for researchers in drug development and organic chemistry.
Introduction: The Significance of this compound in Synthesis
This compound and its structural analogs are valuable building blocks in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1][2] The bifunctional nature of this molecule, featuring a reactive chloromethyl group and a modifiable pyridine ring, allows for diverse chemical transformations.[1] Understanding the inherent reactivity of this compound is paramount for optimizing reaction conditions, improving yields, and minimizing byproduct formation.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting molecular properties and reactivity.[3][4] By calculating electronic structure and energy landscapes, DFT can provide a theoretical framework to compare the reactivity of a molecule against known compounds and to design targeted experiments for validation.
Comparative Reactivity Analysis: A DFT-Informed Perspective
While specific DFT studies on this compound are not extensively reported, its reactivity can be inferred and compared with well-studied analogs like 4-chloropyridine and 4-(chloromethyl)pyridine hydrochloride.[5][6]
Key Predicted Reactivity Features:
-
Nucleophilic Substitution at the Chloromethyl Group: The primary mode of reactivity is expected to be nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-donating 2-methoxy group is predicted to increase the electron density in the pyridine ring, which could slightly modulate the electrophilicity of the chloromethyl carbon compared to the unsubstituted analog.
-
Pyridine Nitrogen Basicity: The methoxy group at the 2-position will influence the basicity of the pyridine nitrogen. This is a critical factor in reactions where the nitrogen acts as a base or a nucleophile.
-
Aromatic Electrophilic and Nucleophilic Substitution: The electron-donating methoxy group will activate the pyridine ring towards electrophilic substitution, while the chloromethyl group will have a deactivating effect. DFT calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can precisely map the most likely sites for electrophilic and nucleophilic attack.
Comparison with Alternative Pyridine Derivatives:
A comparative summary of key reactivity parameters, both predicted by DFT and observed experimentally for related compounds, is presented in Table 1.
| Compound | Key Functional Group | Predicted/Observed Reactivity | Supporting Data |
| This compound | -CH₂Cl, -OCH₃ | High reactivity towards nucleophilic substitution at the chloromethyl group. The methoxy group enhances ring electron density. | DFT predictions (inferred), synthetic utility as an intermediate.[2] |
| 4-Chloropyridine | -Cl (on ring) | Moderate thiol reactivity, significantly enhanced (~4500-fold) upon N-methylation or protonation.[5] | Experimental kinetic data.[5] |
| 4-(Chloromethyl)pyridine Hydrochloride | -CH₂Cl (protonated ring) | The protonated nitrogen significantly withdraws electron density, increasing the electrophilicity of the chloromethyl carbon. | DFT calculations show distinct electronic properties.[6] |
| Acrylamide | C=C-C=O | Used as a benchmark for thiol reactivity; 4-chloropyridine shows similar reactivity.[5] | Experimental kinetic data.[5] |
| Iodoacetamide | -CH₂I | High reactivity towards thiols, comparable to N-methylated 4-chloropyridine.[5] | Experimental kinetic data.[5] |
Proposed Experimental Validation Protocol
To empirically validate the DFT-predicted reactivity, a kinetic study of a nucleophilic substitution reaction is proposed.
Objective: To determine the second-order rate constant for the reaction of this compound with a model nucleophile (e.g., piperidine or a thiol like glutathione) and compare it to the rate constants of 4-(chloromethyl)pyridine and other relevant electrophiles.
Materials:
-
This compound
-
4-(Chloromethyl)pyridine hydrochloride
-
Piperidine (or Glutathione)
-
Acetonitrile (or appropriate solvent)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS instrumentation
Procedure:
-
Prepare stock solutions of the electrophiles and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to a constant temperature (e.g., 25 °C).
-
Initiate the reaction by mixing stoichiometric amounts of the electrophile and nucleophile.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of an acid).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining electrophile or the formed product.
-
Plot the concentration data versus time and fit to a second-order rate law to determine the rate constant (k).
-
Repeat the experiment for each of the comparative electrophiles under identical conditions.
The following workflow diagram illustrates the proposed experimental and computational approach.
Figure 1: A workflow diagram illustrating the integrated DFT and experimental approach for assessing the reactivity of this compound.
Logical Framework for Reactivity Prediction
The reactivity of substituted pyridines is governed by the interplay of inductive and resonance effects of the substituents on the aromatic ring. The following logical diagram outlines the expected electronic influences in this compound.
Figure 2: A logical diagram illustrating the electronic influences of substituents on the reactivity of the this compound core structure.
Conclusion
The strategic use of DFT calculations provides a robust framework for predicting the reactivity of this compound. By comparing its predicted electronic properties with known experimental data from related compounds, we can anticipate its behavior in synthetic applications. The electron-donating methoxy group is expected to increase the electron density of the pyridine ring, while the chloromethyl group remains the primary site for nucleophilic attack. The proposed experimental protocols will serve to validate these theoretical predictions, ultimately enabling more efficient and targeted synthesis of valuable pharmaceutical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 3. DFT calculations on molecular structure, spectral analysis, multiple interactions, reactivity, NLO property and molecul… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
The Synthetic Utility of 4-(Chloromethyl)-2-methoxypyridine and Its Derivatives: A Patent Review
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical step in the therapeutic pipeline. One such pivotal intermediate is 4-(chloromethyl)-2-methoxypyridine and its structural analogs. These compounds are fundamental building blocks in the manufacture of several blockbuster proton pump inhibitors (PPIs), including omeprazole, esomeprazole, and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders. This guide provides a comparative analysis of patented synthetic methodologies for these pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic route.
Comparative Analysis of Synthetic Strategies
The patent landscape reveals a variety of approaches to synthesize 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate for omeprazole. The primary differences lie in the starting materials and the chlorination methods employed. Below is a summary of the quantitative data extracted from representative patents.
| Patent/Method | Starting Material | Chlorinating Agent | Solvent(s) | Yield (%) | Purity (%) | Key Advantages |
| CN103232389A | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | Toluene, Methanol | >90 | >99 | Simple operation, high yield and purity, reduced industrial waste.[1] |
| CN101648907A | 3,5-dimethylpyridine or 2,3,5-trimethylpyridine | Not specified | Isopropanol, Ether (for washing) | 76.01 | 98.23 | Describes a purification method to achieve high purity (>99%).[2] |
| Improvement Study[3] | 2-methylpyridine N-oxide | POCl3/CH2Cl2/Et3N | Dichloromethane, Triethylamine | Good | N/A | Highly selective chlorination under mild reaction conditions.[3] |
Experimental Protocols
The following are detailed experimental methodologies as described in the cited patents for the synthesis of key pyridine intermediates.
Method 1: Chlorination using Thionyl Chloride (from CN103232389A)[1]
-
Reaction Setup: To a reaction vessel, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and toluene.
-
Chlorination: While stirring, slowly add thionyl chloride to the mixture.
-
Reaction Monitoring: Monitor the reaction progress until completion.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is washed with methanol and dried to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Method 2: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (from CN102304083A)[4]
This patent describes a multi-step synthesis starting from maltol. The final chlorination step is detailed below:
-
Starting Material: 2-hydroxymethyl-3,4-dimethoxypyridine.
-
Chlorination: The starting material is reacted with a chlorinating agent (details not fully specified in the abstract) to produce the hydrochloride salt.
-
Overall Process: The entire synthesis involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination. The patent claims a total yield of over 75% for the entire process.
Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described in the patents.
References
- 1. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
Safety Operating Guide
Safe Disposal of 4-(Chloromethyl)-2-methoxypyridine: A Procedural Guide
For Immediate Reference: 4-(Chloromethyl)-2-methoxypyridine is classified as hazardous waste and requires disposal through a licensed chemical waste management facility. Adherence to local, regional, and national environmental regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical intermediate prevalent in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
Waste Classification and Handling
This compound and its containers must be treated as hazardous waste. It is crucial to prevent its release into the environment, as it may be toxic to aquatic life with long-lasting effects[1]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2].
Key Disposal Principles:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label waste containers with the chemical name and associated hazards.
-
Containment: Use sealed, appropriate containers for waste collection to prevent leaks or spills[2].
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be required.
-
Containment and Absorption: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal[2]. Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill before collection.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.
Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Disposal Method | Incineration at a licensed hazardous waste facility. | |
| Waste Classification | Hazardous Waste. | [2] |
| Container Type | Tightly sealed, chemically resistant containers. | [2] |
| Environmental Release | Prohibited. Do not allow entry into drains, soil, or surface water. | [1][2] |
| Regulatory Compliance | Disposal must adhere to all local, regional, and national hazardous waste regulations. The waste generator is responsible for proper classification. | [1] |
Disposal Workflow
The following diagram outlines the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(Chloromethyl)-2-methoxypyridine
This guide provides critical safety and logistical information for the handling and disposal of 4-(Chloromethyl)-2-methoxypyridine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.
Hazard Identification and Classification
This compound and its hydrochloride salt are hazardous chemicals that require careful handling. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] Some forms of the compound can be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[4][5]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | GHS07 | Danger | H302: Harmful if swallowed.[4][5] |
| Acute Toxicity (Dermal) | GHS07 | Danger | H312: Harmful in contact with skin.[5] |
| Skin Sensitization | GHS07 | Danger | H317: May cause an allergic skin reaction.[4][5] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[5][6] |
| Long-term aquatic hazard | GHS09 | Danger | H411 / H413: Toxic or may cause long lasting harmful effects to aquatic life.[5][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5] A certified chemical fume hood is required to control the generation of vapors and dust.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield | Goggles must provide protection against chemical splashes.[8][9] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.[9] |
| Skin and Body | Chemical-resistant lab coat or coveralls | Wear a flame-retardant and antistatic protective lab coat. Ensure clothing provides full coverage of the arms. For larger quantities or splash potential, consider chemical-resistant coveralls.[8][10] |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | Always wear appropriate protective gloves to prevent skin exposure.[7] Nitrile rubber gloves are a suitable option.[2] It is advisable to wear two pairs of gloves (double-gloving).[10][11] Change gloves immediately if they become contaminated. |
| Respiratory | NIOSH-approved respirator | If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][12] |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[6][13] Do not eat, drink, or smoke in the handling area.[3][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5] Remove and wash contaminated clothing before reuse.[2][5]
Spill Response Protocol
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For dry spills, use dry cleanup procedures to avoid generating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[2][7]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Plan
-
Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[5][6]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[5][13] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the product to enter drains or waterways.[5][7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.pt [fishersci.pt]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. hsa.ie [hsa.ie]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
